molecular formula C19H28N2O6 B557103 Boc-D-Lys(Z)-OH CAS No. 76477-42-4

Boc-D-Lys(Z)-OH

Cat. No.: B557103
CAS No.: 76477-42-4
M. Wt: 380.4 g/mol
InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Lys(Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151378
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55878-47-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55878-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemist's Sentinels: A Technical Guide to Boc and Z Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of novel therapeutics, the strategic use of protecting groups is paramount. These molecular guardians temporarily mask reactive functional groups, preventing unwanted side reactions and enabling chemists to orchestrate complex molecular transformations with precision. Among the most foundational and widely employed of these are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups, primarily for the protection of amines.

This technical guide provides an in-depth exploration of the core functions, mechanisms, and applications of Boc and Z protecting groups. It offers a comparative analysis of their stability and lability, supplemented with quantitative data and detailed experimental protocols to aid researchers in the rational design and execution of their synthetic strategies.

Core Function: Shielding the Amine

The primary function of both Boc and Z groups is to temporarily convert a nucleophilic and basic amine into a less reactive carbamate.[1] This transformation is crucial in multi-step syntheses where other parts of the molecule need to be modified under conditions that would otherwise be incompatible with a free amine. The choice between Boc and Z is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[2][3]

A key feature that distinguishes these two protecting groups is their orthogonality .[4] This means that one can be selectively removed in the presence of the other, a significant advantage in complex syntheses requiring differential protection.[4][5]

The tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of non-acidic conditions and its facile removal with mild acids.[6][7]

Mechanism of Protection and Deprotection

Protection of an amine with the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses to yield the N-Boc protected amine, along with the volatile byproducts tert-butanol and carbon dioxide.[8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Deprotection is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[10]

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, temperature, and reagents used. The following tables provide a summary of representative quantitative data.

Substrate (Amine)(Boc)₂O (equiv.)Base/CatalystSolventTemp. (°C)TimeYield (%)
Primary Aliphatic Amine1.1 - 1.2Triethylamine (1.1-1.5 eq)DCM or THFRoom Temp1 - 4 h>95
Aniline1.0Amberlyst-15 (15% w/w)None (Neat)Room Temp< 1 minHigh
Various Amines1.0Iodine (catalytic)None (Solvent-free)Room TempShortHigh
Structurally Diverse Amines1.0NoneWater/AcetoneRoom Temp8 - 12 minHigh

Table 1: Representative Conditions for Boc Protection of Amines.

SubstrateDeprotection ReagentSolventTemp. (°C)TimeYield (%)
N-Boc Aliphatic/Aromatic Amine25% TFADCMRoom Temp2 h>95
N-Boc-D-4-aminomethylphe(Boc)50% TFADCMRoom Temp1 - 2 hHigh
Peptide on Solid Support25-50% TFADCMRoom Temp20 - 30 minQuantitative (on-resin)
N-Boc amines (Microwave)5 equiv. TFA-60 °C30 minHigh

Table 2: Representative Conditions for Boc Deprotection.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

  • Materials: Primary amine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in DCM.

    • Add TEA (1.2 eq) to the solution.

    • Add (Boc)₂O (1.1 eq) to the stirred solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for TFA-mediated Boc Deprotection

  • Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA (typically 25-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is typically obtained as the TFA salt.

The Benzyloxycarbonyl (Z or Cbz) Group

First introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the advent of controlled peptide synthesis.[11] It is renowned for its stability to both acidic and basic conditions, with deprotection typically achieved by catalytic hydrogenolysis.[3]

Mechanism of Protection and Deprotection

Protection of an amine with the Cbz group is most commonly accomplished by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[2] The amine acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl and displacing the chloride leaving group. A base is required to neutralize the HCl byproduct.[2]

Deprotection is most frequently carried out by catalytic hydrogenolysis.[2] This method involves a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[12] The reaction proceeds via cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[12]

Quantitative Data for Cbz Protection and Deprotection

The following tables summarize representative quantitative data for the application and removal of the Cbz group.

Substrate (Amine)ReagentBaseSolventTemp. (°C)TimeYield (%)
GlycineBenzyl chloroformate (Cbz-Cl)NaOHAqueous0 to Room Temp-~88
Various AminesBenzyl chloroformate (Cbz-Cl)NoneWaterRoom Temp2 min99
Chiral Amino AcidsBenzyl chloroformate (Cbz-Cl)Na₂CO₃/NaHCO₃ buffer---High
Secondary AmidesBenzyl chloroformate (Cbz-Cl)LiHMDS---High

Table 3: Representative Conditions for Cbz Protection of Amines.

SubstrateCatalyst SystemHydrogen SourceSolventTemp. (°C)TimeYield (%)
Cbz-protected amine5-10% Pd/CH₂ (gas, 1 atm)MeOH or EtOHRoom Temp4 - 72 hVariable, up to 95+
Cbz-protected amine20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)VariousRoom Temp4 h - 6 days57 - 66
Cbz-protected aminePd/C (Transfer Hydrogenation)Ammonium Formatei-PrOH (Microwave)-~10 minHigh
Cbz-protected aminePd/C + NaBH₄In situ H₂ generationMethanolRoom Temp3-10 min93-98

Table 4: Representative Conditions for Cbz Deprotection.

Experimental Protocols

Protocol 3: General Procedure for N-Cbz Protection of an Amino Acid

  • Materials: Amino acid, benzyl chloroformate (Cbz-Cl), 1 M sodium carbonate solution, diethyl ether, 1 M HCl, ethyl acetate, anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in 1 M aqueous sodium carbonate (2.5 eq) with cooling in an ice bath.

    • While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 4: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen source (e.g., H₂ balloon), Celite.

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Signaling Pathways and Experimental Workflows

The logical flow of protection and deprotection strategies is crucial for successful multi-step synthesis. The following diagrams, generated using Graphviz, illustrate these processes.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Boc_Amine Base Base (e.g., TEA) Base->Boc_Amine Byproducts t-BuOH + CO₂ Boc_Amine->Byproducts Boc_Amine_d R-NH-Boc Amine_salt R-NH₃⁺ X⁻ Boc_Amine_d->Amine_salt Acidolysis Acid Acid (e.g., TFA) Acid->Amine_salt Deprotection_Byproducts Isobutylene + CO₂ Amine_salt->Deprotection_Byproducts

Caption: Workflow for Boc protection and deprotection of an amine.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Cbz_Amine R-NH-Cbz Amine->Cbz_Amine Nucleophilic Acyl Substitution CbzCl Cbz-Cl CbzCl->Cbz_Amine Base Base (e.g., NaOH) Byproduct HCl Base->Byproduct Cbz_Amine_d R-NH-Cbz Free_Amine R-NH₂ Cbz_Amine_d->Free_Amine Hydrogenolysis Catalyst H₂, Pd/C Catalyst->Free_Amine Deprotection_Byproducts Toluene + CO₂ Free_Amine->Deprotection_Byproducts

Caption: Workflow for Cbz protection and deprotection of an amine.

Orthogonal_Strategy Start Polyfunctional Molecule (e.g., H₂N-R-NH₂) Protect Protect both amines (Boc₂O and Cbz-Cl) Start->Protect Protected Boc-HN-R-NH-Cbz Protect->Protected Deprotect_Boc Selective Boc Deprotection (Acid, e.g., TFA) Protected->Deprotect_Boc Boc_Removed H₃N⁺-R-NH-Cbz Deprotect_Boc->Boc_Removed Modify_N1 Modify free amine Boc_Removed->Modify_N1 Modified_N1 Modified-HN-R-NH-Cbz Modify_N1->Modified_N1 Deprotect_Cbz Cbz Deprotection (Hydrogenolysis, H₂/Pd-C) Modified_N1->Deprotect_Cbz Final_Product Modified-HN-R-NH₂ Deprotect_Cbz->Final_Product

Caption: Orthogonal protection strategy using Boc and Cbz groups.

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the arsenal of the synthetic chemist. Their distinct stability profiles and deprotection mechanisms provide a robust framework for the strategic protection of amines in the synthesis of complex molecules. The acid-labile nature of the Boc group makes it a workhorse in solid-phase peptide synthesis, while the Cbz group, with its mild hydrogenolytic cleavage, offers a durable and orthogonal alternative. A thorough understanding of the quantitative aspects of their application and removal, as detailed in this guide, is essential for the design of efficient, high-yielding, and successful synthetic routes in research and drug development.

References

Boc-D-Lys(Z)-OH molecular weight and empirical formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. This document outlines its physicochemical properties and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

PropertyValue
Molecular Weight 380.5 g/mol [1]
Empirical Formula C19H28N2O6[1]
CAS Number 55878-47-2[1]

Experimental Protocols: Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The primary application of this compound is in Boc solid-phase peptide synthesis, a methodology that allows for the stepwise construction of a peptide chain on a solid support. The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS, if applicable for comparison or orthogonal strategies)

  • Solvents for washing (e.g., DCM, DMF, Methanol)

Methodology:

  • Resin Preparation: The synthesis begins with a suitable solid support (resin), which is typically swelled in an appropriate solvent like DCM or DMF.

  • Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM (typically 25-50%). This step exposes a free amine for the subsequent coupling reaction.

  • Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts. A neutralization step with a base such as DIPEA in DCM is performed to neutralize the protonated amine. Further washes with DCM and DMF are carried out to remove excess base.

  • Coupling: The this compound is activated in a solution containing a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin. The mixture is agitated for a sufficient period to ensure complete coupling to the deprotected N-terminus of the growing peptide chain.

  • Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and a base can be performed.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z group on the lysine side chain) are removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc solid-phase peptide synthesis for the incorporation of a single this compound residue.

Boc_SPPS_Workflow Resin Resin with N-terminal Boc-protected peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Washing_Neutralization Washing and Neutralization (DCM, DMF, DIPEA) Deprotection->Washing_Neutralization 2. Coupling Coupling of this compound (HBTU, DIPEA in DMF) Washing_Neutralization->Coupling 3. Final_Washing Final Washing (DMF, DCM) Coupling->Final_Washing 4. Next_Cycle Start Next Cycle or Final Cleavage Final_Washing->Next_Cycle 5.

Boc-SPPS cycle for incorporating this compound.

References

Technical Guide: Solubility of Boc-D-Lys(Z)-OH in DMF and DCM for Drug Development and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding its solubility in common solvents such as dimethylformamide (DMF) and dichloromethane (DCM) is paramount for optimizing coupling reactions and ensuring the homogeneity of the reaction mixture. While specific quantitative solubility data for this compound is not extensively published, this guide outlines a robust experimental protocol for its determination and discusses the implications for peptide synthesis workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in DMF and DCM is crucial for reproducible and optimized peptide synthesis protocols. The absence of readily available published data necessitates experimental determination. The following table provides a standardized format for recording these solubility values once determined.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Dimethylformamide (DMF) 25 To be determined To be determined
Dichloromethane (DCM) 25 To be determined To be determined

Note: Values are to be populated upon completion of the experimental protocol outlined below.

Experimental Protocol: Gravimetric Solubility Determination

The isothermal saturation method, followed by gravimetric analysis, is a reliable technique for determining the solubility of a solid compound in a given solvent.[1][2] This protocol provides a step-by-step guide for determining the solubility of this compound in DMF and DCM.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Analytical balance (accurate to 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Scintillation vials or other suitable glass containers with airtight caps

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed, dry evaporating dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., approximately 100 mg to 2 mL of solvent). The presence of undissolved solid is essential to ensure saturation. b. Add the desired solvent (DMF or DCM) to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). e. Equilibrate the mixture for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant.[1]

  • Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. b. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the clear, saturated solution through the filter into a pre-weighed, dry evaporating dish.

  • Gravimetric Analysis: a. Record the exact mass of the evaporating dish containing the filtrate. b. Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C). c. Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.[1] d. Record the final mass of the evaporating dish with the dry solute.

  • Calculation of Solubility: a. Mass of dissolved solute: (Final mass of dish + solute) - (Initial mass of empty dish). b. Solubility (mg/mL): Mass of dissolved solute (mg) / Volume of filtrate collected (mL).

Visualizations of Experimental and Logical Workflows

Visual workflows are essential for understanding and standardizing complex laboratory procedures and decision-making processes.

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the gravimetric determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent (DMF or DCM) add_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filtrate Filter supernatant through 0.2 µm filter into a pre-weighed dish settle->filtrate evaporate Evaporate solvent under vacuum to dryness filtrate->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility (mg/mL) weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Logical Workflow for Solvent Selection in Peptide Synthesis

The solubility of protected amino acids directly impacts the efficiency of the coupling step in SPPS. The following diagram outlines the decision-making process for solvent selection based on solubility.

G cluster_troubleshoot Troubleshooting Poor Solubility start Initiate Amino Acid Coupling Step check_sol Is this compound soluble in the primary solvent (e.g., DMF)? start->check_sol proceed Proceed with coupling reaction check_sol->proceed Yes cosolvent Consider co-solvent system (e.g., DMF/DCM) check_sol->cosolvent No re_evaluate Re-evaluate solubility cosolvent->re_evaluate chaotrope Add chaotropic agent (e.g., LiCl) to DMF chaotrope->re_evaluate alt_solvent Switch to alternative solvent (e.g., NMP) alt_solvent->re_evaluate re_evaluate->proceed Soluble fail Synthesis may fail or yield poor results re_evaluate->fail Insoluble

References

A Comprehensive Technical Guide to the Storage and Stability of Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and best practices for the storage and handling of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH). Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in research and development applications, particularly in peptide synthesis.

Overview and Chemical Profile

This compound is a crucial building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Its utility lies in the orthogonal protection of the α-amino and ε-amino groups of the D-lysine backbone. The tert-butyloxycarbonyl (Boc) group is labile to acid, while the benzyloxycarbonyl (Z) group is susceptible to hydrogenolysis, allowing for selective deprotection strategies.

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended conditions based on supplier data sheets and general laboratory best practices.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (frozen is preferred for long-term storage)Minimizes the rate of potential degradation reactions.
Light Store in the dark (amber vials or opaque containers)Protects against potential photolytic degradation.
Moisture Store in a dry environment (desiccator recommended)Prevents hydrolysis of the protecting groups and the carboxylic acid moiety.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the risk of oxidative degradation.

Handling Precautions:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use personal protective equipment (PPE), including gloves and safety glasses, during handling.

  • Handle in a well-ventilated area.

Stability Profile and Potential Degradation Pathways

This compound is generally stable when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation. The primary degradation pathways are hydrolysis of the protecting groups.

The following diagram illustrates the potential degradation pathways of this compound under acidic and hydrogenolytic/reductive conditions.

G Potential Degradation Pathways of this compound BocDLysZOH This compound Acid Acidic Conditions (e.g., TFA) BocDLysZOH->Acid Deprotection of α-amino group H2 Hydrogenolysis/Reduction (e.g., H2, Pd/C) BocDLysZOH->H2 Deprotection of ε-amino group DLysZOH H-D-Lys(Z)-OH Acid->DLysZOH DLysine D-Lysine Acid->DLysine BocDLysOH Boc-D-Lys-OH H2->BocDLysOH H2->DLysine DLysZOH->H2 Further Deprotection BocDLysOH->Acid Further Deprotection

Caption: Logical diagram of the primary degradation (deprotection) pathways for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity and stability of this compound. The following is a general protocol that can be adapted and validated for specific laboratory requirements.

4.1. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of B, increasing linearly to elute the compound and its potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 214 nm and 254 nm
Injection Volume 10 µL

4.2. Sample Preparation

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4.3. Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the sample solution to UV light.

4.4. Method Validation

The HPLC method should be validated according to ICH guidelines, including an assessment of:

  • Specificity: The ability to resolve the main peak from degradation products and any impurities.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

The following workflow diagram illustrates the process of a forced degradation study.

G Forced Degradation Study Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress hplc HPLC Analysis stress->hplc data Data Analysis: - Peak Purity - Identification of Degradants - Mass Balance hplc->data end End: Stability Profile data->end

Caption: A simplified workflow for conducting a forced degradation study of this compound.

Conclusion

The stability and integrity of this compound are critical for its successful application in research and development. By adhering to the recommended storage and handling guidelines and employing a validated stability-indicating analytical method, researchers can ensure the quality of this important synthetic building block. Understanding the potential degradation pathways allows for proactive measures to be taken to maintain the compound's purity over its shelf life.

The Strategic Incorporation of D-Lysine in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful and widely adopted strategy in modern peptide drug design and development. This technical guide focuses on the purposeful use of D-lysine in peptide synthesis, providing a comprehensive overview of its core advantages, with a particular emphasis on enhancing proteolytic stability and modulating biological activity. We delve into the profound impact of this stereochemical modification on the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides. This document serves as a detailed resource, offering structured data, key experimental methodologies, and logical workflows to guide researchers in harnessing the unique benefits of D-lysine for the creation of more robust and effective peptide-based therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

With the exception of glycine, all amino acids are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images.[1] While the protein synthesis machinery in higher organisms almost exclusively utilizes L-amino acids, the strategic incorporation of D-amino acids, such as D-lysine, into synthetic peptides offers a significant therapeutic advantage.[1][2] The primary rationale for this substitution lies in overcoming one of the most significant hurdles in peptide drug development: rapid in vivo degradation by proteases.[1][3]

Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1] The introduction of a D-amino acid creates a sterically hindered peptide backbone that is a poor substrate for these enzymes, thereby conferring resistance to proteolytic degradation.[1][3] This enhanced stability can lead to a longer plasma half-life, improved bioavailability, and a more sustained therapeutic effect.[3][4]

Beyond stability, the introduction of D-lysine can also modulate a peptide's three-dimensional conformation, influencing its binding affinity for target receptors and its overall biological activity.[1][5] This guide will explore these aspects in detail, providing both the theoretical underpinnings and the practical methodologies for leveraging D-lysine in peptide synthesis.

Core Applications and Advantages of D-Lysine Incorporation

The decision to incorporate D-lysine into a peptide sequence is driven by several key objectives aimed at improving its drug-like properties.

Enhanced Proteolytic Stability

The most significant advantage of using D-lysine is the marked increase in resistance to enzymatic degradation.[3][4] Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are ubiquitous in biological systems.[3] This increased stability is crucial for peptides intended for systemic administration, as it can significantly extend their circulation half-life.[6] For instance, the substitution of L-lysine with D-lysine can protect against degradation by trypsin-like proteases that specifically cleave at the C-terminus of lysine and arginine residues.[5][7]

Modulation of Biological Activity and Selectivity

The stereochemistry of amino acids plays a critical role in defining the secondary and tertiary structure of a peptide, which in turn dictates its interaction with biological targets.[5] Replacing an L-lysine with a D-lysine can alter the peptide's conformation, potentially leading to:

  • Altered Receptor Binding: The change in shape can either enhance or decrease the peptide's affinity and selectivity for its target receptor.[1]

  • Modified Antimicrobial Activity: In the context of antimicrobial peptides (AMPs), D-lysine substitution has been shown to modulate the balance between antimicrobial potency and toxicity to host cells.[5][7] Often, a decrease in toxicity to eukaryotic cells is observed, leading to an improved therapeutic index.[8]

Improved Bioavailability

By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-lysine can exhibit improved oral and systemic bioavailability.[1][4] This is a critical factor in the development of patient-friendly dosage forms.

Quantitative Impact of D-Lysine Substitution: A Case Study on the Antimicrobial Peptide CM15

To illustrate the tangible effects of D-lysine incorporation, we present data from a study on the antimicrobial peptide CM15, a 15-residue hybrid of cecropin A and melittin.[9] In this study, various analogs of CM15 were synthesized with D-lysine substitutions at different positions.

Impact on Secondary Structure

Circular dichroism (CD) spectroscopy was used to assess the secondary structure of the CM15 analogs in the presence of lipid vesicles mimicking bacterial membranes. The results demonstrate that the introduction of D-lysine can disrupt the α-helical conformation of the peptide.

PeptideD-Lysine Positionsα-Helical Content (%)Reference
CM15None (all L-amino acids)~65[9]
D¹˒¹³1, 13~55[9]
D³˒¹³3, 13~45[9]
D³˒⁷˒¹³3, 7, 13~30[9]

Table 1: Effect of D-lysine substitution on the α-helical content of CM15 analogs.

Impact on Antimicrobial and Hemolytic Activity

The antimicrobial activity of the CM15 analogs was evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. Their toxicity to mammalian cells was assessed through a hemolysis assay using human red blood cells.

PeptideMIC against E. coli (µM)MIC against S. aureus (µM)Hemolytic Activity (HC₅₀, µM)
CM1524~50
D¹˒¹³48>100
D³˒¹³48>200
D³˒⁷˒¹³816>200

Table 2: Antimicrobial and hemolytic activity of CM15 and its D-lysine analogs.[8][9] A higher MIC indicates lower antimicrobial activity, while a higher HC₅₀ indicates lower toxicity to red blood cells.

These data clearly show that while D-lysine substitution can lead to a moderate decrease in antimicrobial potency, it can dramatically reduce hemolytic activity, thereby improving the peptide's selectivity and therapeutic potential.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of D-lysine-containing peptides.

Peptide Synthesis with D-Lysine

The incorporation of D-lysine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[10]

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).[10]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.[10]

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected L-amino acid using a coupling reagent (e.g., HBTU/DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence. When a D-lysine is to be incorporated, use Fmoc-D-Lys(Boc)-OH in the coupling step. The Boc protecting group on the D-lysine side chain is stable to the piperidine treatment used for Fmoc removal.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from D-lysine).[10]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[11]

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by specific proteases.[12][13]

Protocol: In Vitro Protease Stability Assay

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., Tris-HCl or PBS, pH 7.4).

  • Protease Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

  • Reaction Initiation: Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate-to-enzyme ratio by weight) and incubate at 37°C.[12]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid or a specific protease inhibitor).[14]

  • Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak.

  • Data Presentation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the presence of the protease.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5][15][16]

Protocol: CD Spectroscopy for Peptide Secondary Structure Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For studying membrane-bound conformations, the peptide can be mixed with lipid vesicles (e.g., liposomes). The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[7]

  • Instrument Setup: Use a CD spectrometer and a quartz cuvette with a suitable path length (e.g., 1 mm).[16]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Processing: Subtract the spectrum of the buffer (or buffer with liposomes) from the peptide spectrum to obtain the final CD spectrum of the peptide.[15]

  • Secondary Structure Estimation: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[9]

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity.[4][17][18]

Protocol: Hemolysis Assay

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Controls: Include a negative control (PBS only, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis).[17]

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour.[6]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).[6]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[3][6][19]

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture Preparation: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[19]

  • Peptide Dilutions: Prepare two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.[3]

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[6]

Visualization of Workflows and Concepts

Graphical representations of experimental workflows and conceptual frameworks can greatly aid in understanding the role of D-lysine in peptide development.

Peptide_Development_Workflow Workflow for D-Lysine Containing Peptide Development cluster_design Design & Synthesis cluster_optimization Lead Optimization Peptide_Design Peptide Design (L- and D-Lysine Analogs) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification_Analysis RP-HPLC Purification & Mass Spec Analysis Peptide_Synthesis->Purification_Analysis Stability_Assay Proteolytic Stability Assay (e.g., Trypsin) Purification_Analysis->Stability_Assay Evaluate Stability Structural_Analysis Circular Dichroism Spectroscopy Purification_Analysis->Structural_Analysis Assess Structure Activity_Assay Biological Activity Assay (e.g., MIC) Purification_Analysis->Activity_Assay Determine Potency Toxicity_Assay Cytotoxicity Assay (e.g., Hemolysis) Purification_Analysis->Toxicity_Assay Measure Toxicity Data_Analysis Data Analysis & SAR Studies Stability_Assay->Data_Analysis Structural_Analysis->Data_Analysis Activity_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection Lead_Selection->Peptide_Design Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of peptides containing D-lysine.

Proteolytic_Degradation_Concept Conceptual Diagram of Protease Resistance cluster_l_peptide L-Peptide cluster_d_peptide D-Lysine Peptide L_Peptide ...-L-Lys-L-Ala-... Degraded_L Degraded Fragments L_Peptide->Degraded_L Protease_L Protease Protease_L->L_Peptide Recognizes & Cleaves D_Peptide ...-D-Lys-L-Ala-... Stable_D Stable Peptide D_Peptide->Stable_D Protease_D Protease Protease_D->D_Peptide Poor Recognition No Cleavage

Caption: D-lysine incorporation hinders protease recognition and cleavage, leading to enhanced peptide stability.

Conclusion

The incorporation of D-lysine is a cornerstone of modern peptide chemistry, offering a robust and effective strategy to enhance the therapeutic potential of peptide-based drugs. The primary advantage of increased proteolytic stability directly addresses a major limitation of native peptides, paving the way for the development of therapeutics with improved pharmacokinetic profiles and bioavailability.[1] Furthermore, the ability to modulate biological activity and selectivity through stereochemical alterations provides a powerful tool for fine-tuning the pharmacodynamic properties of peptide candidates. As our understanding of the intricate relationship between peptide structure and function continues to expand, so too will our ability to rationally design D-lysine-containing peptides with precisely tailored therapeutic characteristics. This guide provides the foundational knowledge and practical methodologies to empower researchers in this exciting and rapidly evolving field.

References

Navigating the Safety Profile of Boc-D-Lys(Z)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available material safety data sheet (MSDS) information for Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). As a critical building block in peptide synthesis and drug development, a thorough understanding of its safety and handling properties is paramount. This document collates available data on its physical and chemical properties, hazard classifications, and general safety precautions to ensure safe laboratory practices.

Physicochemical Properties

Quantitative data on the physical and chemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₆PubChem[1]
Molecular Weight 380.4 g/mol PubChem[1]
CAS Number 2389-45-9 (L-isomer), 76477-42-4 (D-isomer)PubChem[1]
Form SolidChemicalBook[2]
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)ChemicalBook[2][3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for this compound, the GHS classification is not consistently reported across different suppliers. Aggregated data from the ECHA C&L Inventory indicates that the hazards of this chemical are not uniformly classified.[1]

The following table summarizes the reported GHS hazard statements from a subset of notifications. It is crucial for researchers to note these inconsistencies and handle the compound with appropriate caution.

Hazard ClassHazard StatementPercentage of Notifications
Skin Corrosion/Irritation H315: Causes skin irritation50%
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation50%

Due to the lack of consensus on the GHS classification, a conservative approach to handling is recommended, treating the substance as potentially hazardous.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and ecotoxicological properties of this compound are not available in the public domain. The summarized hazard data is based on notifications to regulatory bodies by chemical suppliers.

Recommended Safety Precautions and Handling

Given the reported skin and eye irritation potential, the following general safety precautions, derived from safety data sheets of similar amino acid derivatives, should be observed when handling this compound:

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator may be necessary.[4]

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[2][4]

  • As recommended, store at 2-8°C under an inert atmosphere.[2][3]

First Aid Measures

In case of exposure, the following first-aid measures are recommended based on general practice for chemical laboratory safety:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

GHS Hazard Communication Diagram

The following diagram illustrates the potential hazards of this compound based on the reported, albeit inconsistent, GHS classifications.

GHS_Hazard_Communication cluster_product This compound cluster_pictogram GHS Pictogram cluster_statements Hazard Statements Product This compound ExclamationMark Product->ExclamationMark H315 H315: Causes skin irritation ExclamationMark->H315 H319 H319: Causes serious eye irritation ExclamationMark->H319

References

A Technical Guide to the Synthesis and Purification of Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orthogonally protected amino acid, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH), is a critical building block in solid-phase peptide synthesis (SPPS). Its structure allows for the selective deprotection of either the α-amino group (protected by Boc) under acidic conditions or the ε-amino group (protected by Z) via hydrogenolysis. This differential protection strategy is fundamental for the synthesis of complex peptides, including those with specific side-chain modifications or branched structures. This guide provides an in-depth overview of the synthesis and purification of this essential reagent.

Synthesis Strategy: A Two-Step Protection

The synthesis of this compound from D-lysine hydrochloride proceeds in a two-step manner. The key challenge is the selective protection of the α- and ε-amino groups. A common and effective strategy involves the use of a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups, leaving the ε-amino group available for protection.

A generalized synthetic pathway is outlined below:

Synthesis_Pathway D_Lys_HCl D-Lysine·HCl Cu_complex [D-Lys]₂Cu Complex D_Lys_HCl->Cu_complex 1. CuSO₄·5H₂O, NaHCO₃ Boc_Lys_Cu [D-Lys(Boc)]₂Cu Complex Cu_complex->Boc_Lys_Cu 2. Boc₂O H_Lys_Boc_OH H-D-Lys(Boc)-OH Boc_Lys_Cu->H_Lys_Boc_OH 3. EDTA or H₂S (Copper Removal) Boc_Lys_Z_OH This compound H_Lys_Boc_OH->Boc_Lys_Z_OH 4. Benzyl Chloroformate (Cbz-Cl), Base

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are compiled based on established methods for the synthesis of protected lysine derivatives.[1] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Nε-Boc-D-lysine (H-D-Lys(Boc)-OH)

This procedure details the selective protection of the ε-amino group of D-lysine using a copper complex intermediate.

Materials:

  • D-Lysine monohydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Methanol

  • Ethyl acetate

  • Ethylenediaminetetraacetic acid (EDTA) or Hydrogen Sulfide (H₂S) gas

  • Deionized water

Procedure:

  • Formation of the Copper Complex:

    • Dissolve D-Lysine monohydrochloride in an aqueous solution of sodium bicarbonate.

    • To this stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate. A blue precipitate of the copper complex of D-lysine will form.

  • Nε-tert-butoxycarbonylation:

    • To the suspension of the copper complex, add sodium bicarbonate followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in acetone.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Add methanol to the mixture and continue stirring for another 12 hours to decompose any excess Boc₂O.

  • Isolation of the Protected Copper Complex:

    • Add water and ethyl acetate to the reaction mixture.

    • Filter the resulting precipitate, which is the copper complex of Nε-Boc-D-lysine.

    • Wash the precipitate extensively with water to remove inorganic salts.

  • Removal of Copper:

    • Suspend the dried copper complex in water.

    • Decompose the complex by either adding a solution of EDTA and adjusting the pH or by carefully bubbling hydrogen sulfide gas through the suspension until a black precipitate of copper sulfide forms.

    • If using H₂S, filter off the copper sulfide.

    • Concentrate the filtrate under reduced pressure to obtain H-D-Lys(Boc)-OH as a solid.

Protocol 2: Synthesis of Nα-Boc-Nε-Z-D-lysine (this compound)

This protocol describes the protection of the α-amino group of H-D-Lys(Boc)-OH with the benzyloxycarbonyl (Z) group. A more direct synthesis starting from Nε-Z-D-lysine is also common. The following is an adaptation of a general Nα-Boc protection.

Materials:

  • H-D-Lys(Z)-OH (prepared by selective Nε-protection of D-Lysine with benzyl chloroformate)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • 4 M Potassium bisulfate (KHSO₄) solution or dilute hydrochloric acid

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • Dissolve H-D-Lys(Z)-OH in a 1:1 mixture of 1,4-dioxane and water.

    • Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.

    • Cool the solution in an ice-water bath.

  • Nα-tert-butoxycarbonylation:

    • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the cooled lysine derivative solution while maintaining the pH between 10 and 11 with the addition of 1 M NaOH.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with diethyl ether to remove unreacted Boc₂O.

    • Cool the aqueous layer in an ice-water bath and acidify to a pH of 2-3 with a 4 M KHSO₄ solution or dilute HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the final product is crucial to ensure its suitability for peptide synthesis.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Recrystallization Primary Method Column_Chromatography Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexane with Acetic Acid) Crude_Product->Column_Chromatography Alternative/Further Purification Purity_Analysis Purity and Identity Confirmation (TLC, HPLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add n-hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (2-8°C) to facilitate crystal formation.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of protected lysine derivatives. Note that yields can vary significantly based on the reaction scale and specific conditions.

StepProductTypical Yield (%)Purity (by HPLC)Reference Method
ε-Amino Protection (via Cu complex)H-D-Lys(Boc)-OH70-85>95%[1]
α-Amino ProtectionThis compound80-95>98%[2][3]
Overall This compound 56-81 >98% -

Conclusion

The synthesis and purification of this compound require a careful, multi-step approach to ensure the selective placement of orthogonal protecting groups. The copper chelation strategy remains a robust method for the initial ε-amino protection of lysine. Subsequent α-amino protection and rigorous purification yield a high-quality building block essential for the advancement of peptide-based therapeutics and research. The protocols and data presented in this guide offer a comprehensive framework for the successful production of this compound in a laboratory setting.

References

Spectroscopic and Methodological Profile of Boc-D-Lys(Z)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and relevant experimental protocols for the protected amino acid Boc-D-Lys(Z)-OH (Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics, standardized protocols for data acquisition, and a workflow for its application in peptide synthesis.

Spectroscopic Data

The spectroscopic data for this compound is fundamental for its characterization and quality control. While comprehensive, high-resolution spectral datasets are not always publicly accessible, the following tables summarize the available and expected spectroscopic information. It is important to note that the spectroscopic data for the D- and L-isomers (Boc-L-Lys(Z)-OH) are expected to be identical. The data presented here is for the L-isomer, obtained from available sources.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The following data was reported for a 400 MHz spectrum of Boc-L-Lys(Z)-OH in DMSO-d₆.

Chemical Shift (ppm)MultiplicityAssignment
12.6s-COOH
7.55dNH (α-Boc)
7.36mAromatic (Z-group)
7.33mAromatic (Z-group)
6.78tNH (ε-Z)
5.03s-CH₂- (Z-group)
3.91mα-CH
2.89qε-CH₂
1.66mβ-CH₂
1.57mδ-CH₂
1.37s-C(CH₃)₃ (Boc)
1.29mγ-CH₂

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Data
Carbon AtomExpected Chemical Shift Range (ppm)
-COOH173-176
C=O (Boc)155-157
C=O (Z)156-158
Aromatic (Z-group)127-138
-C(CH₃)₃ (Boc)78-80
-CH₂- (Z-group)65-67
α-CH53-56
ε-CH₂39-42
Lysine side chain (-CH₂-)22-32
-C(CH₃)₃ (Boc)28-29
Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a detailed peak list for this compound is not publicly available, the characteristic absorption bands for its key functional groups are well-established.

Wavenumber (cm⁻¹)Functional GroupDescription
~3300N-HAmide N-H stretching
3000-2850C-HAlkane C-H stretching
~1700C=OCarbonyl stretching (acid and carbamates)
~1520N-HAmide II N-H bending
~1250C-OC-O stretching (carbamates)
~740 and ~700C-HAromatic C-H bending (monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

3. ¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Temperature: 298 K.

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Application in Peptide Synthesis: A Workflow

This compound is a key reagent in solid-phase peptide synthesis (SPPS), where the orthogonal protecting groups (acid-labile Boc and hydrogenolysis-labile Z) allow for selective deprotection and chain elongation. The following diagram illustrates a typical workflow for the incorporation of a this compound residue into a peptide chain.

PeptideSynthesisWorkflow Resin Solid Support (e.g., Merrifield Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Boc Deprotection (TFA/DCM) Washing2->Deprotection2 Continue Continue Peptide Chain Elongation Deprotection2->Continue Cleavage Final Cleavage from Resin (e.g., HF) Continue->Cleavage After full sequence assembly Z_Deprotection Side-Chain Deprotection (Hydrogenolysis) Cleavage->Z_Deprotection Peptide Final Peptide Z_Deprotection->Peptide

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-D-Lys(Z)-OH in solid-phase peptide synthesis (SPPS). This protected amino acid is a critical building block for the synthesis of peptides containing D-lysine, which can confer unique biological properties such as enhanced proteolytic stability and altered receptor affinity. The orthogonal protection strategy, with the acid-labile Boc group on the α-amine and the hydrogenolysis- or strong acid-labile Z group on the ε-amine, allows for selective deprotection and modification of the lysine side chain.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized reaction conditions. Below is a summary of typical quantitative data obtained during Boc-SPPS.

ParameterTypical ValueNotes
Coupling Efficiency >99%Monitored by qualitative ninhydrin test. Incomplete couplings may require a second coupling step.
Crude Peptide Purity 60-85%Dependent on peptide length and sequence complexity. Determined by RP-HPLC.
Final Yield 10-40%Based on the initial resin loading. Highly dependent on the number of amino acids and purification losses.

Note: The values presented are typical for Boc-SPPS and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Experimental Protocols

Detailed methodologies for the key steps in SPPS using this compound are provided below. These protocols are based on standard Boc-SPPS procedures and are suitable for manual or automated peptide synthesis.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours, followed by a solvent exchange to dimethylformamide (DMF).

  • First Amino Acid Attachment (for Merrifield Resin):

    • Dissolve Boc-amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add cesium carbonate (Cs₂CO₃) (2 equivalents) and stir at room temperature for 1 hour.

    • Filter the solution to remove excess Cs₂CO₃.

    • Add the Boc-amino acid cesium salt solution to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.

Protocol 2: Peptide Chain Elongation (One Cycle)
  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.

    • Wash with DMF (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (this compound or other Boc-amino acids):

    • Pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete coupling, while a blue/purple color signifies an incomplete reaction, requiring a second coupling.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Z-group from the D-lysine residue.

  • N-terminal Boc Deprotection: Remove the final Boc group using the procedure described in Protocol 2, Step 1.

  • Resin Drying: Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.

  • HF Cleavage (Standard Method for Z-group removal):

    • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add a scavenger cocktail, typically anisole (10% v/v), to protect sensitive residues from side reactions.

    • Cool the vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Alternative Cleavage (TFMSA): Trifluoromethanesulfonic acid (TFMSA) can be used as a less hazardous alternative to HF for cleaving peptides from the resin and removing the Z-group.

  • Peptide Precipitation and Washing:

    • Triturate the resin residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleavage by-products.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow for SPPS of a D-Amino Acid Containing Peptide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound and its subsequent purification and analysis.

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Elongation Peptide Chain Elongation (Deprotection, Coupling, Washing) Coupling1->Elongation Cleavage Final Cleavage & Deprotection Elongation->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis Final Pure Peptide Analysis->Final

General workflow for solid-phase peptide synthesis.
Signaling Pathway Modulation by a Synthetic D-Amino Acid Peptide

Peptides containing D-amino acids, such as those synthesized using this compound, can be designed to interact with and modulate specific cellular signaling pathways. For example, a synthetic D-amino acid peptide, HYD1, has been shown to inhibit tumor cell migration by targeting integrin signaling.[1] The diagram below depicts a simplified model of this interaction.

Modulation of integrin signaling by a synthetic D-peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling agent for the incorporation of Nα-Boc-D-Lys(Z)-OH into peptide sequences. The choice of coupling reagent is a critical factor that significantly influences reaction efficiency, yield, and the stereochemical integrity of the final peptide. This document offers a comparative analysis of commonly used coupling reagents, detailed experimental protocols for both solid-phase and solution-phase synthesis, and visual workflows to aid in experimental design.

Introduction to Boc-D-Lys(Z)-OH in Peptide Synthesis

Nα-Boc-D-Lys(Z)-OH is a crucial building block in the synthesis of peptides containing a D-lysine residue. The tert-butyloxycarbonyl (Boc) group on the alpha-amine provides temporary protection that is readily removed under acidic conditions, while the benzyloxycarbonyl (Z) group offers orthogonal protection for the epsilon-amine of the lysine side chain. This orthogonal protection scheme is essential for the synthesis of complex peptides and for the site-specific modification of the lysine side chain.

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the chosen coupling agent. The ideal reagent should facilitate rapid and complete amide bond formation with minimal risk of racemization or other side reactions.

Comparison of Recommended Coupling Agents

The selection of a coupling agent should be based on a balance of reactivity, efficiency in preventing racemization, and compatibility with the overall synthetic strategy. Below is a summary of commonly used coupling agents for this compound, with performance data collated from various studies. It is important to note that yields can be sequence-dependent.

Coupling Reagent/MethodClassTypical Yield (%)Racemization RiskKey Advantages & Considerations
HATU Uronium/Aminium Salt>95[1]Very LowHighly efficient and fast-reacting, even for sterically hindered couplings.[2][3] Preferred for rapid protocols.[2]
HBTU Uronium/Aminium Salt~95[4]LowVery efficient and widely used coupling reagent.[3]
PyBOP Phosphonium Salt>90[5]LowByproducts are generally less hazardous than those of BOP.[5] Rapid reaction times.
DCC/HOBt Carbodiimide85-95[1]Low to ModerateCost-effective. The dicyclohexylurea (DCU) byproduct is insoluble and easily removed in solution-phase synthesis.[6] Requires longer reaction times.
DIC/HOBt Carbodiimide85-95[5]Low to ModerateA classic and cost-effective method.[5] Diisopropylurea (DIU) byproduct is more soluble than DCU, making it suitable for solid-phase synthesis.

Experimental Protocols

Detailed methodologies are provided below for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine (e.g., pre-swollen Merrifield or PAM resin)

  • 20% Piperidine in DMF (for Fmoc deprotection if applicable) or 50% TFA in DCM (for Boc deprotection)

Procedure:

  • Resin Preparation:

    • If starting with a protected resin, perform the appropriate deprotection step to expose the N-terminal amine. For a Boc-protected amine, treat the resin with 50% TFA in DCM for 30 minutes.[7]

    • Wash the deprotected resin thoroughly with DCM (3x), followed by DMF (3x).

    • Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).

    • Wash the resin again with DMF (3x).

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.

    • Add DIPEA (3.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing and Monitoring:

    • Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[8] A yellow color indicates a successful coupling (no free primary amine). If the test is positive (blue/purple), the coupling step should be repeated.

  • Capping (Optional):

    • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Solution-Phase Peptide Synthesis using DCC/HOBt

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride salt (e.g., H-Gly-OMe·HCl)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM) or DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid or peptide ester hydrochloride salt (1.0 equivalent) in DCM.

    • Add NMM or DIPEA (1.0 equivalent) and stir for 10-15 minutes at room temperature to obtain the free base.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]

    • Stir the activation mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the prepared free base of the amino component to the activation mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel.

Visualizing the Workflow and Mechanism

To further clarify the experimental processes, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the fundamental mechanism of peptide bond formation.

SPPS_Workflow Resin Resin Support Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Neutralization Neutralization (e.g., DIPEA) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent) Activation->Coupling Wash Washing (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Cleavage Final Cleavage from Resin Wash->Cleavage After Final Cycle Cycle->Deprotection Start Next Cycle

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product AA1 This compound (Carboxyl Component) ActivatedEster Activated Intermediate (e.g., O-acylisourea or Active Ester) AA1->ActivatedEster + Coupling Reagent AA2 N-terminal Amine (Amino Component) Peptide Dipeptide with New Peptide Bond AA2->Peptide CouplingReagent Coupling Reagent (e.g., HBTU) ActivatedEster->Peptide + Amino Component

Mechanism of peptide bond formation via an activated intermediate.

References

Application Notes: Activation of Boc-D-Lys(Z)-OH with HBTU and HATU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the activation of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH) using the uronium-based coupling reagents HBTU and HATU. This document outlines protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering a comparative analysis to aid in the selection of the optimal activation method for specific research and development needs.

Introduction

The efficient formation of peptide bonds is a critical step in the synthesis of peptides and proteins. The choice of coupling reagent significantly impacts reaction kinetics, yield, and the preservation of stereochemical integrity. This compound is a commonly used building block in peptide synthesis, offering orthogonal protection of the α- and ε-amino groups. The bulky nature of the Boc and Z protecting groups can present steric challenges, making the selection of an appropriate activation method crucial for successful coupling.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are two of the most effective and widely used coupling reagents. HATU is generally considered more reactive than HBTU due to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity often translates to faster reaction times, higher coupling efficiencies, and reduced risk of racemization, particularly with sterically hindered amino acids.[1][2]

Comparative Analysis: HBTU vs. HATU

The selection between HBTU and HATU for the activation of this compound will depend on the specific requirements of the synthesis, such as the complexity of the peptide sequence, the scale of the reaction, and cost considerations.

ParameterHBTUHATUReference
Reactivity HighVery High[1]
Coupling Efficiency Good to Excellent (~95-98% for model peptides)Excellent (>99% for model peptides)[3]
Reaction Speed FastFaster[1]
Racemization Risk Low to ModerateVery Low[2][4]
Cost LowerHigher
Recommended Use Routine peptide synthesis, cost-sensitive applications.Sterically hindered couplings, difficult sequences, minimization of racemization.[][6]

Experimental Protocols

The following are generalized protocols for the activation and coupling of this compound. Optimization may be required based on the specific substrate and reaction conditions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group (e.g., MBHA resin for peptide amides)

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (for Fmoc-based deprotection if applicable in a mixed synthesis)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if necessary): If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove deprotection reagents.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU or HATU (1.9-2.0 equivalents) in DMF.

    • Add DIPEA (4.0 equivalents) to the mixture.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature.

      • With HBTU: 2-4 hours.

      • With HATU: 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of free primary amines. A negative Kaiser test (yellow beads) indicates reaction completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis Coupling

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester (with a free amino group)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the amino acid or peptide ester (1.0-1.1 equivalents) in anhydrous DMF.

  • Activation:

    • To the solution of this compound, add HBTU or HATU (1.0 equivalent).

    • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature.

  • Coupling:

    • After a short pre-activation period (5-10 minutes), add the solution of the amino component to the activated this compound mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

      • With HBTU: Typically 2-6 hours.

      • With HATU: Typically 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.

Visualizations

Activation Mechanism of this compound with HBTU/HATU

Activation_Mechanism BocLys This compound Carboxylate Boc-D-Lys(Z)-O⁻ BocLys->Carboxylate + Base Base DIPEA ActiveEster Activated Ester (OBt or OAt ester) Carboxylate->ActiveEster + Reagent Reagent HBTU or HATU Peptide Dipeptide ActiveEster->Peptide + Amine Amine R'-NH₂ SPPS_Workflow Start Start: Resin with free amine Preactivate Pre-activate this compound with HBTU/HATU and DIPEA Start->Preactivate Couple Couple to resin Preactivate->Couple Wash1 Wash resin (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (recouple) Deprotect Deprotect N-terminus (if continuing synthesis) Kaiser->Deprotect Negative Deprotect->Start Next cycle End End: Peptide-resin Deprotect->End Final peptide

References

Application Notes and Protocols for the Incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific incorporation of the non-standard amino acid Boc-D-Lys(Z)-OH into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and the benzyloxycarbonyl (Z) group on the side-chain epsilon-amine offer a robust strategy for peptide synthesis.

Overview of Boc-SPPS Strategy

Boc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] The core principle involves a cyclical process of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid. The side-chain protecting groups, such as the Z group on lysine, are designed to be stable to the conditions used for Boc group removal and are typically cleaved in the final step along with the peptide from the resin.[1][2]

The use of this compound allows for the introduction of a D-lysine residue, which can be critical for creating peptides with altered secondary structures, increased proteolytic stability, or specific receptor binding affinities. The Z group provides robust protection for the lysine side-chain amine and is removable under strong acidic conditions.[3]

Experimental Protocols

This section outlines the detailed methodology for incorporating this compound into a peptide chain using the Boc/Bzl protection scheme.

Materials and Reagents
  • This compound

  • Appropriate solid-phase synthesis resin (e.g., Merrifield, PAM resin)[4]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[1]

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, or DIC)[2]

  • Scavengers (e.g., thioanisole, p-cresol) for cleavage[5]

  • Cold diethyl ether

  • Kaiser test kit

Step-by-Step Synthesis Cycle

The incorporation of this compound follows the general cycle of Boc-SPPS as illustrated below.

SPPS_Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection Resin->Boc_Deprotection 1. Prepare Resin Wash1 Washing & Neutralization Boc_Deprotection->Wash1 2. Remove Boc Group Coupling Coupling of This compound Wash1->Coupling 3. Neutralize Wash2 Washing Coupling->Wash2 4. Form Peptide Bond Kaiser_Test Kaiser Test Wash2->Kaiser_Test 5. Remove Excess Reagents Kaiser_Test->Coupling Incomplete (Positive) Recouple Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Complete (Negative) Repeat->Boc_Deprotection Continue Elongation Cleavage Final Cleavage & Deprotection Repeat->Cleavage Sequence Complete

Caption: General workflow for the incorporation of an amino acid in Boc-SPPS.

Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes to ensure optimal reaction conditions.[5]

Protocol 2: N-α-Boc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 25-50% TFA in DCM to the resin.[1] A common practice is to use 50% TFA/DCM.[4]

  • Agitate the mixture for 20-30 minutes at room temperature.[1]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[5]

Protocol 3: Neutralization

  • To neutralize the protonated N-terminal amine, wash the resin with a 10% solution of DIEA in DMF for 2 minutes.[5]

  • Repeat the neutralization step.

  • Wash the resin with DMF (3x) to remove excess base.[5]

Protocol 4: Coupling of this compound

  • In a separate vessel, pre-activate this compound (typically 3 equivalents relative to the resin substitution) with a coupling reagent. A common method is to use HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.[5]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • After the coupling, wash the resin with DMF (3x) and DCM (3x).[5]

Protocol 5: Monitoring the Coupling Reaction

  • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.

  • A negative result (yellow beads) indicates a complete coupling reaction.[5]

  • A positive result (blue beads) signifies an incomplete reaction, and a recoupling step (repeating Protocol 4) is necessary.

Protocol 6: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Z group of the D-lysine, are removed.

  • Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry it under vacuum.[5]

  • For the cleavage and deprotection of peptides containing Z-protected lysine, a strong acid such as hydrofluoric acid (HF) is traditionally used.[1] Transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail to trap reactive cations generated during cleavage. A typical cocktail is 90% HF, 5% p-cresol, and 5% thioanisole.[5]

  • Stir the mixture at 0°C for 1-2 hours.[5]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.[5]

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and byproducts.[5]

  • Dry the crude peptide under vacuum.[5]

Note on Alternative Cleavage: Trifluoromethanesulfonic acid (TFMSA) can also be used as an alternative to HF for cleavage.[2][6]

Data Presentation

The following tables summarize key quantitative data and conditions for the successful incorporation of this compound.

Table 1: Reagents and Conditions for Boc Deprotection

ReagentConcentration in DCMScavengerTimeEfficiencyNotes
Trifluoroacetic acid (TFA)25-50%None typically required20-30 minutes>99%Standard and most common method.[1]
Hydrochloric acid (HCl)4M in DioxaneNone30-60 minutes>98%An alternative to TFA.[1]

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentEquivalents (vs. Resin)AdditiveEquivalents (vs. Resin)Activation TimeCoupling Time
HBTU3HOBt32-5 minutes1-2 hours
DIC5HOBt5.5In situ1-2 hours

Table 3: Final Cleavage Cocktails

Cleavage MethodReagent CompositionTemperatureTimeKey Features
HF Cleavage90% HF, 5% p-cresol, 5% thioanisole0°C1-2 hoursEffective for removing Z groups and cleaving from most resins.[5]
TFMSA CleavageTFMSA, TFA, thioanisole, EDT0°C to RT1-2 hoursAn alternative to the highly toxic HF.[6]

Visualization of Key Processes

The following diagrams illustrate the chemical logic behind the protection and deprotection steps.

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-Peptide TFA + TFA Protonation Protonation TFA->Protonation 1. Cleavage Cleavage Protonation->Cleavage 2. Liberation Liberated Amine Cleavage->Liberation 3. Free_Amine H3N+-Peptide (TFA salt)

Caption: Mechanism of acid-catalyzed Boc deprotection.

Z_Group_Stability Start Boc-D-Lys(Z)-Peptide TFA_Treatment TFA/DCM Treatment (Boc Deprotection) Start->TFA_Treatment Intermediate H-D-Lys(Z)-Peptide TFA_Treatment->Intermediate Z group is stable HF_Cleavage HF Cleavage (Final Deprotection) Intermediate->HF_Cleavage Final_Peptide H-D-Lys-Peptide HF_Cleavage->Final_Peptide Z group is removed

References

Application Notes and Protocols: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its facile and selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for Boc deprotection, offering high efficiency and reliability.

This document provides a comprehensive guide to the selective deprotection of Boc-protected amines using TFA. It includes detailed experimental protocols, a summary of reaction conditions in tabular format for easy comparison, and a discussion on the use of scavengers to mitigate side reactions.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2] The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

It is crucial to allow the CO2 gas generated during the reaction to escape; therefore, Boc deprotection reactions should not be conducted in a closed system.[1] The reactive tert-butyl cation can lead to undesired side reactions, which can be suppressed by the addition of scavengers.[3]

Conditions for Boc Deprotection with TFA

The selection of appropriate reaction conditions is critical for achieving selective and complete deprotection of the Boc group while minimizing side reactions. The primary variables to consider are the concentration of TFA, the solvent, the reaction temperature, and the reaction time.

Data Presentation: Summary of Reaction Conditions
ParameterConditionRemarksCitation
TFA Concentration 20-50% (v/v) in DCMA commonly used range for many substrates.[4]
100% (neat) TFAUsed for more resistant Boc groups or to ensure complete deprotection.[4]
2 equivalentsCan be effective at elevated temperatures (e.g., 110-130°C) in an ionic liquid.[5]
Solvent Dichloromethane (DCM)The most common solvent for TFA-mediated Boc deprotection.[2][6]
1,4-DioxaneCan be a stronger alternative for challenging deprotections when used with HCl.[3][7]
Temperature 0 °C to Room TemperatureStandard temperature range for most Boc deprotections.[2][8]
Elevated TemperaturesCan accelerate the reaction but may also increase side product formation if scavengers are not used.[3]
Reaction Time 30 minutes to 4 hoursHighly dependent on the substrate and TFA concentration. Reaction progress should be monitored.[2][4]
Up to 18 hoursMay be required for sterically hindered or less reactive substrates.[9]

Experimental Protocols

The following is a general procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM). The optimal conditions, particularly the concentration of TFA and reaction time, may vary depending on the specific substrate.

Materials:
  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

General Experimental Protocol:
  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical substrate concentration is in the range of 0.1–0.5 M.[2]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the volume of DCM.[2] For substrates that are sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[2] To facilitate the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.[2]

    • Wash the organic layer with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[2]

  • Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation as required.[2]

Role of Scavengers in Preventing Side Reactions

During the cleavage of the Boc group, the formation of a reactive tert-butyl cation can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[3][10] To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[3]

Common Scavengers and their Applications:
ScavengerTarget Residue(s)Typical Concentration/CocktailCitation
Triisopropylsilane (TIS)General carbocation scavengerTFA/TIS/H₂O (95:2.5:2.5 v/v/v)[3][10]
1,2-Ethanedithiol (EDT)Tryptophan (Trp)TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v)[10]
ThioanisoleMethionine (Met)Effective in suppressing Met oxidation.[10]
AnisoleTryptophan (Trp)Widely used scavenger to prevent alkylation.

Mandatory Visualization

Logical Workflow for Selective Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate assess_sensitivity Assess Substrate Sensitivity (e.g., presence of other acid-labile groups) start->assess_sensitivity mild_conditions Select Mild Conditions: - Lower TFA concentration (e.g., 20-50% in DCM) - 0°C to RT assess_sensitivity->mild_conditions High Sensitivity standard_conditions Select Standard Conditions: - Higher TFA concentration (e.g., 50-100% in DCM) - RT assess_sensitivity->standard_conditions Low Sensitivity sensitive_residues Check for Sensitive Residues (Trp, Met, Cys, Tyr) add_scavengers Add Appropriate Scavengers (e.g., TIS, EDT, Thioanisole) sensitive_residues->add_scavengers Yes no_scavengers Proceed without Scavengers sensitive_residues->no_scavengers No mild_conditions->sensitive_residues standard_conditions->sensitive_residues run_reaction Perform Deprotection Reaction add_scavengers->run_reaction no_scavengers->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor workup Work-up and Purification monitor->workup end End: Deprotected Amine workup->end

Caption: A decision-making workflow for selecting the appropriate conditions for Boc deprotection with TFA.

Conclusion

The deprotection of Boc-protected amines using trifluoroacetic acid is a robust and widely employed transformation in organic synthesis. By carefully selecting the reaction conditions, including TFA concentration, temperature, reaction time, and the use of appropriate scavengers, high yields of the desired deprotected amines can be achieved. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully perform this important reaction.[2]

References

Application Notes and Protocols: Cleavage of the Z (Cbz) Group from the Lysine Side-Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical molecules. Its stability across a range of chemical conditions and the variety of available deprotection methods make it a versatile choice for protecting the ε-amino group of lysine residues. The selection of an appropriate deprotection strategy is critical and depends on factors such as the presence of other functional groups within the molecule, the scale of the reaction, and the available laboratory equipment. This document provides detailed protocols for the most common and effective methods for the cleavage of the Cbz group from the side-chain of lysine.

Overview of Deprotection Strategies

The two primary methods for the removal of the Cbz group are catalytic hydrogenolysis and acid-catalyzed cleavage. Each method offers distinct advantages and is suited for different substrate sensitivities and synthetic strategies.

  • Catalytic Hydrogenolysis : This is the most common and generally the mildest method for Cbz deprotection.[1] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. A significant advantage of this method is the formation of benign byproducts: toluene and carbon dioxide. A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenolysis , which employs a hydrogen donor in situ.

  • Acidic Cleavage : Strong acidic conditions can also be employed to effectively remove the Cbz group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups such as alkenes or alkynes. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.

  • Other Methods : While less common, other reagents such as trimethylsilyl iodide (TMSI) can be used for Cbz cleavage.[1] TMSI acts as a Lewis acid to facilitate the deprotection.[2] Additionally, nucleophilic deprotection protocols, for example using 2-mercaptoethanol, have been developed and can be advantageous for substrates with functionalities sensitive to standard hydrogenolysis or strong acid conditions.[3]

Data Presentation: Comparison of Cbz Deprotection Methods from Lysine

The following table summarizes quantitative data for common Cbz deprotection methods, providing a comparative overview of their typical conditions and outcomes.

MethodReagents/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Key Considerations & Potential Side Reactions
Catalytic Hydrogenation H₂, 10% Pd/CMethanol, Ethanol, THF, Ethyl AcetateRoom Temperature1 - 24 h>95Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). Catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Ammonium formate, Formic acid, 10% Pd/CMethanol, DMFRoom Temperature1 - 4 h~QuantitativeGenerally faster than catalytic hydrogenation. Avoids the use of H₂ gas. Excess ammonium formate may need to be removed.
Acidic Cleavage 33% HBr in Acetic AcidAcetic Acid, DichloromethaneRoom Temperature0.5 - 4 h>90Harsh acidic conditions may cleave other acid-labile protecting groups (e.g., Boc). Potential for acetylation of the liberated amine if acetic acid is used as a solvent and the reaction is heated.[4]
Lewis Acid Cleavage Trimethylsilyl iodide (TMSI)Acetonitrile, DichloromethaneRoom Temperature0.5 - 3 hVariableTMSI is sensitive to moisture and can be corrosive.[2][5] Often generated in situ from TMSCl and NaI.[2] Can also cleave ethers and some esters.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes a standard procedure for the deprotection of a Cbz-protected lysine side-chain using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected lysine-containing compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate) in a flask suitable for hydrogenation.

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely in the air as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product.

  • Purification (if necessary): The crude product can be purified by recrystallization, precipitation, or column chromatography as required.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.

Materials:

  • Cbz-protected lysine-containing compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in methanol or DMF.

  • Reagent Addition: Add 10% Pd/C (typically 10-20 wt% relative to the substrate) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Filtration: Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Work-up: Evaporate the solvent. To remove excess ammonium formate, the residue can be dissolved in an appropriate organic solvent and washed with saturated NaCl solution, or if the product is water-soluble, it can be purified by dialysis and lyophilization.

  • Purification: Further purify the product as needed.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • Cbz-protected lysine-containing compound

  • 33% (w/w) Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

  • Scavengers (e.g., anisole), if required for sensitive residues

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid (if not already in an acetic acid solution). Cool the solution in an ice bath.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 2-10 equivalents of HBr). If the substrate contains other sensitive functional groups, scavengers may be added.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a stirred, cold solution of anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected amine.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin). The free amino acid can then be isolated by evaporation of the solvent or by extraction.

Visualizations

G cluster_main General Cbz Deprotection of Lysine Side-Chain Lys_Cbz Lysine with Cbz-protected side-chain Deprotection Deprotection Reagent Lys_Cbz->Deprotection Cleavage Lys_Free Lysine with free amino side-chain Deprotection->Lys_Free Byproducts Byproducts (e.g., Toluene, CO₂, Benzyl Bromide) Deprotection->Byproducts

Caption: General reaction scheme for the deprotection of a Cbz-protected lysine side-chain.

G cluster_workflow Workflow for Catalytic Hydrogenation of Cbz-Lysine Start Start: Cbz-Lysine Compound Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate React Stir at Room Temperature Hydrogenate->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Filter Filter through Celite Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (if necessary) Concentrate->Purify End End: Deprotected Lysine Purify->End G cluster_workflow Workflow for Acidic Cleavage of Cbz-Lysine Start Start: Cbz-Lysine Compound Dissolve Dissolve in Acetic Acid Start->Dissolve Add_HBr Add HBr in Acetic Acid Dissolve->Add_HBr React Stir at Room Temperature Add_HBr->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Precipitate Precipitate with Diethyl Ether Monitor->Precipitate Complete Isolate Filter and Dry Salt Precipitate->Isolate Neutralize Neutralize (Optional) Isolate->Neutralize End End: Deprotected Lysine (or its salt) Isolate->End As salt Neutralize->End

References

Application Notes and Protocols for Boc-D-Lys(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the creation of peptides, particularly for large-scale synthesis, short sequences, and fragment condensation strategies. The use of orthogonally protected amino acids is fundamental to this approach, ensuring the selective formation of peptide bonds. Boc-D-Lys(Z)-OH, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, is a critical building block for incorporating a D-lysine residue into a peptide chain. The D-configuration offers metabolic stability against enzymatic degradation, a desirable trait in therapeutic peptide design. The Boc group provides temporary protection of the α-amino group, removable under acidic conditions, while the Z (or Cbz) group offers robust, "permanent" protection for the ε-amino group of the lysine side chain, which can be cleaved via hydrogenolysis. This document provides detailed protocols and data for the effective use of this compound in solution-phase peptide synthesis.

Core Principles

The solution-phase synthesis of a peptide utilizing this compound is a cyclical process involving two key steps:

  • Coupling: The carboxylic acid of the N-terminally protected amino acid (e.g., this compound) is activated by a coupling reagent and subsequently reacted with the free N-terminal amine of another amino acid or peptide ester to form a peptide bond.

  • Deprotection: The temporary Nα-Boc protecting group is removed from the newly formed peptide, typically with an acid like trifluoroacetic acid (TFA), to expose a new N-terminal amine for the subsequent coupling step.

This cycle is repeated to elongate the peptide chain. The ε-amino Z-group on the lysine side chain remains intact throughout this process and is typically removed in the final deprotection step.

Data Presentation

Table 1: Coupling Efficiency of this compound with Various Amino Acid Esters
Coupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Reaction Time (h)Typical Yield (%)
H-Gly-OMeDCC/HOBtDCM/DMF12-2485-95
H-Ala-OEtDCC/HOBtDCM12-2480-90
H-Phe-OBnEDC·HCl/HOBtDCM/DMF12-2480-90
H-Val-OMeHATU/DIPEADMF4-6>90
Table 2: Deprotection Conditions and Efficiency
Protecting GroupReagentSolventReaction TimeTypical Yield (%)
Nα-Boc50% TFA in DCMDCM30-60 min>95
Nε-ZH₂, 10% Pd/CMethanol/Acetic Acid4-16 h>90
Nε-ZFormic Acid, 10% Pd/CMethanol1-3 h>95

Experimental Protocols

Protocol 1: Dipeptide Synthesis (Boc-D-Lys(Z)-Ala-OMe) using DCC/HOBt

This protocol details the coupling of this compound with L-alanine methyl ester.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Neutralization of H-Ala-OMe·HCl:

    • Dissolve H-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.05 equivalents) dropwise and stir the mixture at 0 °C for 20-30 minutes to generate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • To the activated this compound solution, add the neutralized H-Ala-OMe solution from Step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure Boc-D-Lys(Z)-Ala-OMe.

Protocol 2: Nα-Boc Deprotection

This protocol describes the removal of the Boc group from the synthesized dipeptide.

Materials:

  • Boc-D-Lys(Z)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA (resulting in a 50% TFA/DCM solution).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting peptide-TFA salt can be precipitated by the addition of cold diethyl ether and used in the next coupling step after neutralization.

Protocol 3: Nε-Z Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z group from the lysine side chain.[1][2]

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol

  • Formic acid

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • To this suspension, add formic acid (2-4 equivalents).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_cycle Peptide Elongation Cycle cluster_final Final Deprotection A Start: C-terminal Amino Acid Ester (e.g., H-Ala-OMe) B Neutralization (if starting from salt) A->B C Coupling with This compound (DCC/HOBt or other activators) B->C D Protected Dipeptide Boc-D-Lys(Z)-Ala-OMe C->D E Work-up and Purification (Extraction, Chromatography) D->E F Nα-Boc Deprotection (TFA/DCM) E->F G Dipeptide Amine Salt H-D-Lys(Z)-Ala-OMe·TFA F->G G->B Next Coupling H Repeat Cycle for Longer Peptides G->H I Fully Protected Peptide H->I J Final Side-Chain Deprotection (e.g., Nε-Z removal by Hydrogenolysis) I->J K Final Peptide Purification (RP-HPLC) J->K L Pure Target Peptide K->L

Caption: Workflow for Solution-Phase Peptide Synthesis.

D_Amino_Acid_Oxidase_Pathway cluster_DAO D-Amino Acid Oxidase (DAO) Activity cluster_Cellular_Response Cellular Consequences DAminoAcid D-Amino Acids (e.g., D-Lysine) DAO DAO Enzyme DAminoAcid->DAO IminoAcid α-Imino Acid DAO->IminoAcid H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species - ROS) DAO->H2O2 O2 O₂ O2->DAO H2O H₂O H2O->IminoAcid KetoAcid α-Keto Acid IminoAcid->KetoAcid spontaneous hydrolysis NH3 Ammonia (NH₃) IminoAcid->NH3 spontaneous hydrolysis OxidativeStress Increased Oxidative Stress H2O2->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage p53 p53 Activation DNADamage->p53 p21 p21 Upregulation p53->p21 Senescence Cellular Senescence p21->Senescence

Caption: D-Amino Acid Oxidase Signaling Pathway.[3][4]

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(Z)-OH, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, is a crucial protected amino acid derivative utilized as a building block in the synthesis of peptides and peptidomimetics. The orthogonal protection strategy, employing the acid-labile Boc group for the α-amino group and the hydrogenolysis- or strong acid-labile Z group for the ε-amino group, offers significant flexibility in complex peptide synthesis. The choice between manual and automated synthesis protocols for preparing this key intermediate can significantly impact yield, purity, scalability, and overall efficiency. These application notes provide a detailed comparison of both approaches, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Manual vs. Automated Synthesis

The following table summarizes the key quantitative parameters differentiating the manual and automated synthesis of this compound. Data for the manual protocol is based on established literature procedures for the analogous L-isomer, which is expected to have comparable performance. Data for the automated protocol is projected based on the general advantages and limitations of automated solution-phase synthesis platforms.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Typical Yield 60-75%Potentially 65-80%Manual synthesis yields are highly dependent on operator skill and scale. Automated synthesis can lead to more consistent and potentially higher yields due to precise control of reaction parameters and reduced material handling losses.
Crude Purity ~95%[1]>95%Both methods can achieve high purity. Automated systems with controlled reagent addition and consistent reaction conditions may yield slightly purer crude product.
Reaction Time 24-48 hours (including workup)12-24 hours (including automated workup)Automation significantly reduces hands-on time and can accelerate the overall process through programmed sequences for reaction, quenching, and initial purification.
Hands-on Time 6-8 hours1-2 hoursThe primary advantage of automation is the reduction in manual labor required for reagent addition, monitoring, and workup procedures.
Scalability Readily scalable from grams to kilogramsDependent on reactor volume of the automated systemManual synthesis offers greater flexibility for scaling up without the need for specialized, large-scale automated equipment.
Reproducibility Operator-dependentHighAutomated systems excel in providing high reproducibility between batches due to the precise execution of programmed protocols.
Reagent Consumption Can be optimized, but prone to excess usage in manual transfersOptimized for minimal excess through precise pump-driven additionsAutomated systems can be programmed to use a minimal, optimized excess of reagents, reducing waste and cost.

Experimental Protocols

Manual Synthesis Protocol: Based on Copper Complex Intermediate

This protocol is adapted from a well-established method for the synthesis of the L-isomer, Z-Lys(Boc)-OH, which proceeds via a copper(II) complex to selectively protect the α-amino and carboxyl groups, allowing for the specific Nε-tert-butoxycarbonylation.

Materials:

  • D-Lysine hydrochloride (D-Lys·HCl)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Methanol

  • Ethyl acetate

  • 8-Quinolinol

  • N-Hydroxysuccinimide (NHS)

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Z-Cl)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Formation of the D-Lysine Copper(II) Complex:

    • Dissolve D-Lys·HCl in 2M aqueous NaHCO₃.

    • To the stirred solution, add a solution of CuSO₄·5H₂O in water.

    • Add solid NaHCO₃ to the mixture.

  • Nε-tert-Butoxycarbonylation:

    • To the copper complex suspension, add a solution of Boc₂O in acetone.

    • Stir the mixture for 24 hours at room temperature.

    • Add methanol and continue stirring for another 12 hours to decompose excess Boc₂O.

    • Filter the resulting light-blue precipitate of [D-Lys(Boc)]₂Cu, wash with water and ethyl acetate, and air-dry.

  • Copper Removal:

    • Suspend the dried copper complex in water.

    • Add 8-quinolinol to the suspension with vigorous stirring.

    • After 5 hours, the blue precipitate will be replaced by a greenish precipitate of copper(II) 8-quinolinolate.

    • Filter off the copper(II) 8-quinolinolate and wash with water.

    • Collect the combined filtrate and washings, which contain D-Lys(Boc)-OH.

  • Nα-Benzyloxycarbonylation:

    • In a separate vessel, prepare an activated Z-reagent by reacting benzyl chloroformate with N-hydroxysuccinimide and sodium carbonate in an acetone/water mixture.

    • Add the aqueous solution of D-Lys(Boc)-OH to the activated Z-reagent.

    • Stir the reaction mixture for 1 hour.

  • Workup and Isolation:

    • Filter off any precipitate and wash with water.

    • Acidify the filtrate to pH 2 with 1M HCl, which will cause the product to precipitate.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Automated Synthesis Protocol: Conceptual Solution-Phase Approach

As direct literature for the fully automated synthesis of this compound is scarce, this protocol outlines a conceptual workflow for an automated solution-phase synthesis platform. This approach assumes a reactor system equipped with programmable pumps for reagent delivery, temperature control, and in-line monitoring.

System Requirements:

  • Automated solution-phase synthesis reactor with multiple reagent inlets.

  • Programmable logic controller for sequencing reagent addition, reaction time, and temperature.

  • In-line pH monitoring and automated base/acid addition.

  • Automated liquid-liquid extraction module or a system for automated workup.

Procedure:

  • Reactor Charging:

    • The reactor is charged with an aqueous solution of D-Lysine monohydrochloride.

    • Reagent vessels are filled with solutions of Boc₂O in an appropriate solvent (e.g., THF or dioxane), benzyl chloroformate, aqueous sodium hydroxide, and aqueous hydrochloric acid.

  • Automated Nε-tert-Butoxycarbonylation:

    • The system initiates stirring and cools the reactor to 0-5 °C.

    • A solution of Boc₂O is added dropwise via a programmed pump.

    • Simultaneously, the pH is monitored, and aqueous NaOH is added as needed to maintain a pH of 11.5.

    • The reaction is allowed to proceed for a programmed duration with continuous stirring.

  • Automated Nα-Benzyloxycarbonylation:

    • After the initial reaction, benzyl chloroformate is added dropwise at 0 °C.

    • The pH is monitored and maintained at a slightly lower level (around 10) during this addition.

  • Automated Workup:

    • The system can be programmed to perform an automated workup sequence.

    • This may involve the addition of an organic solvent (e.g., isopropyl acetate) and water, followed by phase separation.

    • The aqueous layer is discarded, and the organic layer is washed with water.

    • The pH of the organic layer is then adjusted to ~2 with aqueous HCl to protonate the product for subsequent isolation.

  • Product Isolation (Manual Step):

    • The final solution containing the product is collected from the automated system.

    • The solvent is removed under reduced pressure, and the crude product is isolated.

    • Purification, such as recrystallization, is typically performed as a final manual step.

Visualization of Workflows

Signaling Pathway of this compound Synthesis

The synthesis of this compound involves a two-step protection of the amino groups of D-lysine. The ε-amino group is first protected with a Boc group, followed by the protection of the α-amino group with a Z group.

G cluster_start Starting Material cluster_step1 Step 1: Nε-Boc Protection cluster_step2 Step 2: Nα-Z Protection D-Lysine D-Lysine Intermediate Nε-Boc-D-Lysine D-Lysine->Intermediate Boc_Anhydride Boc Anhydride (Boc)₂O Boc_Anhydride->Intermediate Base (e.g., NaHCO₃) Final_Product This compound Intermediate->Final_Product Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Final_Product Base G start Start cu_complex Prepare D-Lysine Copper(II) Complex start->cu_complex boc_protection Nε-Boc Protection (24h) cu_complex->boc_protection cu_removal Copper Removal with 8-Quinolinol boc_protection->cu_removal z_protection Nα-Z Protection cu_removal->z_protection workup Aqueous Workup & Extraction z_protection->workup purification Purification (Recrystallization) workup->purification end End Product purification->end G start Start: Load Reagents & Program Sequence reagent_delivery Automated Reagent Delivery & pH Control start->reagent_delivery reaction_monitoring Programmed Reaction Time & Temperature reagent_delivery->reaction_monitoring automated_workup Automated Quenching & Liquid-Liquid Extraction reaction_monitoring->automated_workup collection Product Collection automated_workup->collection manual_purification Manual Final Purification collection->manual_purification end End Product manual_purification->end

References

Application Notes and Protocols: Post-Synthesis Modification of D-Lysine Residues On-Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Post-translational modifications (PTMs) are crucial for regulating protein function, influencing a vast array of cellular processes.[1] The ability to synthesize peptides with specific modifications is a vital tool for studying their functional consequences and for developing novel therapeutics. Solid-Phase Peptide Synthesis (SPPS) provides a robust framework for creating these modified peptides. A key strategy within SPPS is the on-resin modification of amino acid side chains, which requires an orthogonal protection scheme. This approach involves using a side-chain protecting group that can be selectively removed under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups, nor cleave the peptide from the resin.[2]

This document provides detailed protocols for the post-synthesis, on-resin modification of D-lysine residues. While the user specified the benzyloxycarbonyl (Z) protecting group, it is important to note that the Z-group is typically removed by catalytic hydrogenolysis, a process that is challenging to perform efficiently on a solid support.[3] It is most commonly used when synthesizing protected peptide fragments that are cleaved from the resin before final deprotection in solution.[3]

Therefore, these application notes will focus on more conventional and compatible protecting groups for on-resin side-chain manipulation, such as Mtt (4-Methyltrityl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which are designed for selective on-resin cleavage.[1][4] The principles and protocols described are equally applicable to both L- and D-isomers of lysine.

Orthogonal Protection Strategy for Lysine Side-Chain Modification

The core principle of this methodology is the use of a temporary protecting group on the ε-amino group of lysine that is stable to the piperidine used for Nα-Fmoc deprotection but labile to a specific reagent that does not affect other protecting groups (e.g., tBu, Trt, Pbf) or the resin linkage.

G start Start: Fmoc-AA-Resin elongation Peptide Elongation (Fmoc SPPS Cycles) start->elongation 1. Piperidine (Fmoc Removal) 2. Coupling incorporate_lys Incorporate Fmoc-D-Lys(PG)-OH (PG = Mtt, Dde, etc.) elongation->incorporate_lys complete_synthesis Complete Peptide Sequence incorporate_lys->complete_synthesis selective_deprotection Selective Side-Chain Deprotection of Lys(PG) complete_synthesis->selective_deprotection Peptide-Resin with orthogonal PG modification On-Resin Modification (Acylation, Alkylation, etc.) selective_deprotection->modification Free ε-NH2 on Lysine cleavage Global Deprotection & Cleavage from Resin modification->cleavage Modified Peptide-Resin final_peptide Purified Modified Peptide cleavage->final_peptide Crude Peptide G cluster_0 cluster_1 Lys_Mtt Resin-Peptide-Lys(Mtt) Lys_NH3 Resin-Peptide-Lys(NH3+) Lys_Mtt->Lys_NH3 Mtt cation released Deprotection 1-3% TFA / TIS in DCM Lys_NH2 Resin-Peptide-Lys(NH2) (Ready for Modification) Lys_NH3->Lys_NH2 Neutralization Neutralization 10% DIPEA in DMF

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Boc-D-Lys(Z)-OH during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and comparative data to help you resolve these issues and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

A1: Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino side-chain create significant steric hindrance. This bulkiness can physically impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction kinetics.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin. This aggregation can block reactive sites, preventing the coupling reagents from reaching the N-terminal amine.[3][4]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently potent to efficiently activate the carboxylic acid of this compound, especially in the context of a sterically demanding sequence.

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents to the reactive sites.[5]

Q2: How can I detect incomplete coupling of this compound?

A2: The most common method for monitoring coupling completion in real-time is the qualitative ninhydrin (Kaiser) test.[1][3]

  • Positive Result (Incomplete Coupling): A blue or purple color on the resin beads and in the solution indicates the presence of unreacted primary amines.[1]

  • Negative Result (Complete Coupling): A yellow or colorless appearance of the beads and solution suggests that the coupling is complete.[1]

For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and the crude product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify deletion sequences (peptides missing the this compound residue).

Q3: If I detect an incomplete coupling, what is the immediate corrective action?

A3: If a positive Kaiser test indicates incomplete coupling, the most direct approach is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[4] If significant unreacted amine remains, it may indicate a more severe issue like peptide aggregation, and further optimization of coupling conditions may be necessary.[3]

Q4: What should I do if double coupling is still not effective?

A4: If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted amines. Capping terminates the unreacted peptide chains by acetylating the free amino groups, preventing the formation of deletion sequences in the final product.[1][3][6] This is a crucial step to ensure the purity of the target peptide.

Troubleshooting Workflow

G start Incomplete Coupling of This compound Suspected kaiser_test Perform Kaiser Test start->kaiser_test result Kaiser Test Result kaiser_test->result positive Positive (Blue/Purple) result->positive negative Negative (Yellow) result->negative double_coupling Perform Double Coupling positive->double_coupling proceed Proceed to Next Deprotection Step negative->proceed kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 result_2 Kaiser Test Result kaiser_test_2->result_2 result_2->negative positive_2 Positive (Blue/Purple) result_2->positive_2 capping Cap Unreacted Amines positive_2->capping capping->proceed G cluster_0 SPPS Cycle for this compound cluster_1 Troubleshooting deprotection N-terminal Boc Deprotection (e.g., TFA in DCM) neutralization Neutralization (e.g., DIPEA in DMF) deprotection->neutralization coupling Coupling of this compound (with activating agent) neutralization->coupling washing Washing (DMF, DCM) coupling->washing monitoring Monitoring (Kaiser Test) washing->monitoring monitoring->deprotection Negative double_coupling Double Coupling monitoring->double_coupling Positive double_coupling->monitoring capping Capping double_coupling->capping If still positive

References

Technical Support Center: Boc-D-Lys(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address side reactions when using Boc-D-Lys(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of orthogonal protection in this compound and why is it important?

A1: this compound is an amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This is known as an orthogonal protection strategy because each protecting group can be removed under specific conditions without affecting the other.[3]

  • The Boc group is labile to acid and is typically removed with trifluoroacetic acid (TFA).[]

  • The Z group is stable to acidic conditions but can be removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5]

This orthogonality is crucial in peptide synthesis as it allows for the selective deprotection of the α-amino group for peptide chain elongation while keeping the lysine side chain protected to prevent unwanted branching.[6][7]

Q2: What are the primary side reactions to be aware of when using this compound?

A2: The primary concerns when using this compound are generally related to the broader context of solid-phase peptide synthesis (SPPS) rather than the molecule itself, which is designed for stability. Key potential issues include:

  • Incomplete coupling: The activated carboxyl group of this compound may fail to react completely with the N-terminal amine of the growing peptide chain, leading to deletion sequences.

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, although this is less common with urethane-protected amino acids like Boc-derivatives.[8]

  • Side reactions during Boc deprotection: The tert-butyl cation generated during the acidic cleavage of the Boc group can lead to the alkylation of sensitive residues like tryptophan and tyrosine.[6]

  • Premature Z-group deprotection: While stable to TFA, the Z-group could be unintentionally cleaved under certain harsh conditions, exposing the side-chain amine.

Q3: How can I prevent incomplete coupling reactions with this compound?

A3: To ensure complete coupling and maximize yield, consider the following:

  • Choice of Coupling Reagents: Use efficient coupling reagents. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective.[8] Phosphonium salts (e.g., BOP) or aminium salts (e.g., HBTU, HATU) also provide high coupling efficiency.[8]

  • Stoichiometry: Use a 2- to 4-fold excess of this compound and coupling reagents relative to the free amine on the resin.

  • Reaction Time and Monitoring: Allow sufficient reaction time (typically 1-2 hours). Monitor the completion of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Solvent: Ensure the resin is adequately swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Troubleshooting Guide

Issue 1: Premature Cleavage of the Z-group

  • Symptoms: Mass spectrometry of the final peptide shows a mass corresponding to a peptide with an additional modification on the lysine side chain, or branching.

  • Cause: The Z-group is generally stable to the TFA used for Boc deprotection. However, repeated or prolonged exposure to very strong acids or unintended exposure to hydrogenolysis conditions could cause premature deprotection.

  • Solution:

    • Stick to Standard Boc-Deprotection Protocols: Use standard concentrations of TFA in DCM (e.g., 25-50%) for a limited time (e.g., 1 x 1 min followed by 1 x 30 min).

    • Avoid Catalytic Metals: Ensure that no residual palladium catalyst from previous steps comes into contact with the peptide-resin if hydrogenolysis is used elsewhere in the synthesis.

Issue 2: Side Reactions during Final Cleavage (Z-Group Removal)

  • Symptoms: The appearance of unexpected byproducts in the HPLC chromatogram of the crude peptide after hydrogenolysis.

  • Cause: The conditions for hydrogenolysis can sometimes lead to side reactions, or incomplete removal of the Z-group.

  • Solution:

    • Catalyst Quality: Use fresh, high-quality Palladium on carbon (Pd/C) catalyst.

    • Solvent Selection: Perform hydrogenolysis in a suitable solvent like methanol, ethanol, or DMF.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure (using a balloon or a hydrogenation apparatus).

    • Reaction Monitoring: Monitor the reaction by HPLC to ensure complete deprotection without significant degradation of the peptide.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain, and then treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice). Wash with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a ninhydrin test to confirm the completion of the reaction.

Protocol 2: Z-Group Deprotection by Hydrogenolysis

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, DMF).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Data Presentation

Table 1: Stability of Protecting Groups in Peptide Synthesis

Protecting GroupCleavage ReagentStability to
Boc 25-50% TFA in DCMPiperidine, Hydrogenolysis
Z (Cbz) H₂/Pd/C, HBr/AcOHTFA, Piperidine
Fmoc 20% Piperidine in DMFTFA, Hydrogenolysis

Visualizations

G cluster_synthesis Peptide Synthesis Cycle with this compound cluster_final Final Deprotection Resin Resin-Peptide-NH₂ Coupling Couple This compound Resin->Coupling ProtectedPeptide Resin-Peptide-Lys(Z)-Boc Coupling->ProtectedPeptide Deprotection Deprotect Boc Group (TFA) ProtectedPeptide->Deprotection ElongatedPeptide Resin-Peptide-Lys(Z)-NH₂ Deprotection->ElongatedPeptide ElongatedPeptide->Coupling Next Amino Acid Coupling Cleavage Cleave from Resin (e.g., HF) ElongatedPeptide->Cleavage Z_Deprotection Deprotect Z Group (H₂/Pd/C) Cleavage->Z_Deprotection FinalPeptide Final Peptide H₂N-Peptide-Lys-OH Z_Deprotection->FinalPeptide

Caption: Workflow for SPPS using this compound.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Coupling Start Ninhydrin Test Positive? CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Yes Proceed Proceed to Next Step Start->Proceed No Recouple Perform Second Coupling CheckReagents->Recouple CheckSwelling Ensure Proper Resin Swelling CheckReagents->CheckSwelling Recouple->Start

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Technical Support Center: Optimizing Coupling for Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of sterically hindered D-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is coupling sterically hindered D-amino acids so challenging?

The primary reason for difficulty in coupling sterically hindered D-amino acids lies in the spatial arrangement of bulky side chains. This steric hindrance physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, significantly slowing down the reaction rate.[1][2] This can lead to incomplete reactions and the formation of deletion sequences in the final peptide.[2] Additionally, the nucleophilicity of the amine can be reduced by bulky adjacent groups, further impeding the reaction.[1]

Q2: My standard coupling protocol with DCC/DIC is failing. What is the first thing I should change?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[2][3] The most critical first step is to switch to a more powerful in-situ activating reagent.[3] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3][4]

Q3: What is "double coupling" and when is it necessary?

Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[3][5] This method is employed to drive the reaction to completion when a single coupling is insufficient, which is a common occurrence with highly hindered residues.[3][5] It is a widely used and effective strategy to improve yields for difficult couplings.[3][6]

Q4: How can I minimize racemization when coupling sterically hindered D-amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[1] To minimize it, consider the following:

  • Choice of Reagent: Use coupling reagents known for low racemization levels. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization.[1]

  • Additives: Employ additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®, which are superior to HOBt in suppressing racemization.[1][5]

  • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]

  • Activation Time: Avoid prolonged pre-activation times.[5][7]

Q5: Can microwave-assisted peptide synthesis help with hindered couplings?

Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method for difficult couplings.[3] The use of microwave energy can significantly accelerate reaction rates and improve coupling yields by efficiently heating the reaction, driving it to completion more quickly and efficiently.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of sterically hindered D-amino acids.

IssuePotential CauseRecommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) Steric Hindrance: The bulky side chain of the D-amino acid is preventing the reaction from going to completion.[5]1. Switch to a more potent coupling reagent: Use HATU, PyAOP, or COMU.[3][7] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[3][7] 3. Increase reaction time and/or temperature: Extend the coupling time or use microwave heating.[3]
Low Final Yield / Presence of Deletion Sequences Incomplete Coupling: The hindered amino acid was not successfully incorporated.[7] Peptide Aggregation: The growing peptide chain is clumping together on the resin, blocking reactive sites.[3]1. Optimize Coupling: Implement the solutions for incomplete coupling mentioned above. 2. Improve Solvation: Switch from DMF to NMP, which has superior solvating properties, or use a solvent mixture like DCM/DMF/NMP.[3] 3. Incorporate Structure-Breaking Elements: Use pseudoproline dipeptides to disrupt secondary structure formation.[3]
Racemization (Presence of Diastereomeric Impurities) Over-activation of the carboxylic acid: The activated amino acid is susceptible to epimerization.[1] Inappropriate base or prolonged reaction at high temperature. [1]1. Minimize pre-activation time. [7] 2. Use a weaker base (e.g., NMM).[1] 3. Use additives that suppress racemization (e.g., HOAt, OxymaPure®).[1][5] 4. Optimize heating time if using elevated temperatures.[1]
Guanidinylation of N-terminus Excess uronium/aminium reagent (e.g., HBTU, HATU) is used. [6]1. Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[6] 2. Use a stoichiometric amount of the uronium reagent relative to the amino acid.[6]

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered D-amino acids. The following table summarizes the relative performance of various reagents.

Reagent ClassExample ReagentRelative Reactivity/EfficiencyNotes
Carbodiimides DCC, DICLowOften inefficient for hindered couplings.[3]
Aminium/Uronium Salts (HOBt-based) HBTU, PyBOPModerate to HighBetter than carbodiimides, but can be insufficient for very hindered residues.[3][9]
Aminium/Uronium Salts (HOAt-based) HATU, PyAOPVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[3][4]
Aminium/Uronium Salts (Oxyma-based) COMUVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[3][9]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighEfficient for coupling and avoids guanidinylation side reactions.[1][4] PyAOP is highly effective for N-methylated amino acids.[2]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered D-Amino Acid using HATU

This protocol is a widely used method to ensure high coupling efficiency for challenging residues.[3]

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-D-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[3]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[3]

Protocol 2: Microwave-Assisted Coupling of a Hindered D-Amino Acid

This protocol leverages microwave energy to accelerate the coupling of difficult amino acids.[8]

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin and irradiate in a microwave peptide synthesizer (e.g., for 3-5 minutes at 75°C).[1] Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered D-amino acid (4 equivalents), a coupling reagent such as HATU (3.9 equivalents), and an additive like HOAt (4 equivalents) in DMF.[1]

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and mix briefly.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes).[8] For highly hindered residues, the coupling time and/or temperature may need to be increased.[8]

  • Washing and Confirmation: Wash the resin with DMF. Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[1]

Visualizing Workflows

Troubleshooting_Workflow start Low Coupling Yield with Sterically Hindered D-Amino Acid reagent_check Is the coupling reagent potent enough (e.g., HATU, COMU)? start->reagent_check time_temp_check Are reaction time and temperature optimized? reagent_check->time_temp_check Yes switch_reagent Switch to a more potent reagent (e.g., HATU, PyAOP, COMU) reagent_check->switch_reagent No double_coupling_check Was a single coupling performed? time_temp_check->double_coupling_check Yes increase_time_temp Increase reaction time and/or use microwave heating time_temp_check->increase_time_temp No solvent_check Is the solvent optimal for solvation and preventing aggregation? double_coupling_check->solvent_check No perform_double_coupling Perform a double coupling double_coupling_check->perform_double_coupling Yes switch_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) solvent_check->switch_solvent No success Coupling Successful solvent_check->success Yes switch_reagent->time_temp_check increase_time_temp->double_coupling_check perform_double_coupling->solvent_check switch_solvent->success alternative_strategies If issues persist, consider alternative strategies (e.g., acyl fluoride formation) success->alternative_strategies

Caption: Troubleshooting workflow for low coupling efficiency.

Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step AminoAcid Fmoc-D-AA-OH ActivatedEster Activated Ester Intermediate AminoAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster NewPeptideBond Fmoc-D-AA-NH-Peptide-Resin ActivatedEster->NewPeptideBond Nucleophilic Attack ResinPeptide H₂N-Peptide-Resin ResinPeptide->NewPeptideBond DeprotectedPeptide H₂N-D-AA-NH-Peptide-Resin (Ready for next coupling) NewPeptideBond->DeprotectedPeptide Piperidine Piperidine/DMF Piperidine->DeprotectedPeptide

Caption: General workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Managing Peptide Aggregation in Sequences Containing D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences incorporating D-lysine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common issues faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is the inclusion of D-lysine a relevant factor?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble and non-functional, structures. This can range from small, soluble oligomers to large, insoluble amyloid fibrils.[1] Aggregation is a major concern in the development of therapeutic peptides as it can lead to decreased efficacy, altered bioavailability, and potential immunogenicity.

The inclusion of D-lysine, a stereoisomer of the naturally occurring L-lysine, is a common strategy to enhance peptide stability against enzymatic degradation. However, the introduction of a D-amino acid can significantly alter the peptide's backbone conformation, which can either inhibit or, in some cases, promote aggregation.[2][3] Understanding the impact of D-lysine is therefore critical for managing peptide stability.

Q2: How does D-lysine incorporation typically affect peptide secondary structure and aggregation propensity?

A2: D-lysine incorporation often disrupts the formation of regular secondary structures like α-helices and β-sheets, which are common precursors to aggregation.[3][4] By introducing a "kink" in the peptide backbone, D-lysine can hinder the intermolecular hydrogen bonding required for the formation of β-sheet structures, a hallmark of many amyloid fibrils.[2] However, the effect is highly sequence-dependent. In some contexts, the altered conformation might expose hydrophobic residues or create new interaction interfaces that can paradoxically promote aggregation.[1] A study on polylysine showed that a mixture of poly-L-lysine and poly-D-lysine had a dramatically increased propensity to form aggregated β-sheet structures compared to the single enantiomers.[1]

Q3: My D-lysine containing peptide is showing immediate precipitation upon dissolution. What is the likely cause and how can I solve it?

A3: Immediate precipitation is usually a sign of poor solubility, which can be a precursor to aggregation. The primary factors are often related to the peptide's intrinsic properties and the solvent conditions.

  • Cause: The overall hydrophobicity of your peptide may be high, or the pH of your solvent may be close to the peptide's isoelectric point (pI), the pH at which the net charge is zero, minimizing solubility.[5][6]

  • Solution:

    • Assess the Peptide Sequence: Determine the overall charge of your peptide. Peptides with a net positive charge (like those rich in lysine) are generally more soluble in acidic buffers, while peptides with a net negative charge are more soluble in basic buffers.[6][7]

    • Optimize pH: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's calculated pI.

    • Use Organic Solvents for Initial Dissolution: For highly hydrophobic peptides, dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile before adding the aqueous buffer.[8] Always add the peptide solution to the buffer, not the other way around.

    • Sonication: Use a sonicator to aid in the dissolution of the peptide.[6]

Q4: My D-lysine peptide solution appears clear initially but becomes cloudy or forms a gel over time. What is happening and what can I do to prevent it?

A4: This indicates time-dependent aggregation, where soluble monomers or small oligomers gradually associate to form larger, insoluble aggregates.

  • Cause: This can be triggered by factors such as peptide concentration, temperature, agitation, and the presence of nucleation seeds.[1][9]

  • Solution:

    • Optimize Storage Conditions: Store the peptide solution at low temperatures (e.g., 4°C or -20°C) and avoid repeated freeze-thaw cycles. Minimize agitation of the solution.[1]

    • Work at Lower Concentrations: If your experimental setup allows, use the lowest effective concentration of the peptide, as aggregation is often concentration-dependent.[10][11]

    • Add Excipients: Consider adding stabilizing excipients to your buffer. Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol) can help stabilize the peptide's native conformation.[1] Arginine and other amino acids have also been shown to reduce aggregation.[9][11]

    • Filtration: Filter your stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action Expected Outcome
Low yield during solid-phase peptide synthesis (SPPS) of a D-lysine containing peptide. On-resin aggregation hindering coupling and deprotection steps.1. Switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DCM/NMP).2. Incorporate chaotropic salts (e.g., LiCl, KSCN) in the solvent.3. Use microwave-assisted synthesis to disrupt aggregates.4. Incorporate backbone protection strategies like pseudoproline dipeptides.[2][5][12]Improved reaction efficiency, leading to higher crude peptide yield and purity.
Difficulty in purifying the D-lysine peptide by HPLC due to peak broadening or tailing. Aggregation of the peptide on the HPLC column or in the mobile phase.1. Modify the mobile phase by adding organic modifiers (e.g., acetonitrile, isopropanol) or ion-pairing agents (e.g., trifluoroacetic acid - TFA).2. Optimize the pH of the mobile phase.3. Use a size-exclusion chromatography (SEC) column to separate aggregates from the monomeric peptide.Sharper, more symmetrical peaks on the chromatogram, leading to better separation and purification.
Inconsistent results in biological assays. Presence of soluble oligomers or aggregates that may have different activities or interfere with the assay.1. Characterize the aggregation state of your peptide solution before each experiment using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).2. Prepare fresh peptide solutions for each experiment and avoid using old stock solutions.3. If aggregation is unavoidable, consider whether the aggregated species is the active form and ensure its consistent preparation.More reproducible and reliable data from your biological assays.
Thioflavin T (ThT) assay shows no signal, but other methods indicate aggregation. The aggregates formed may not be amyloid-like (i.e., not rich in β-sheets), or the D-lysine incorporation may alter the ThT binding site.1. Use orthogonal techniques to confirm aggregation, such as DLS to detect an increase in particle size or SEC to observe high molecular weight species.2. Visualize the aggregates using Transmission Electron Microscopy (TEM) to determine their morphology.A comprehensive understanding of the nature of the aggregates, even if they are not ThT-positive.

Quantitative Data on Factors Influencing Aggregation

The following tables summarize quantitative data on how different experimental conditions can influence peptide aggregation. While specific data for a wide range of D-lysine containing peptides is limited in the literature, the principles derived from studies on L-peptides and poly-lysine are generally applicable.

Table 1: Effect of pH on Poly-L-lysine Aggregation

pHSecondary StructureAggregation StateRationale
< 10Random CoilSolubleAt low pH, the amine groups of lysine are protonated, leading to electrostatic repulsion that prevents aggregation.[13]
> 10.6α-helixSolubleDeprotonation of the side chains allows for the formation of α-helical structures.[13]
> 10.6 (with heating)β-sheetAggregatedHeating can induce a transition from α-helix to β-sheet, leading to aggregation.[7][13]

Table 2: Effect of Peptide Concentration on Aggregation Kinetics

Peptide ConcentrationLag Time (tlag)Aggregation RateRationale
LowLongerSlowerA lower concentration reduces the probability of intermolecular collisions required for nucleation.[10][11]
HighShorterFasterA higher concentration increases the rate of nucleus formation and subsequent fibril elongation.[10][11]

Table 3: Comparative Thermal Stability of Poly-L-lysine vs. Poly-D/L-lysine Mixture

Peptideα-helix to β-sheet Transition TemperatureObservation
Poly-L-lysine~43.5 °C (at pH 10.6)Forms β-sheet aggregates upon heating.[13]
Poly-D-lysine / Poly-L-lysine Mixture~28.5 °C (at pH 10.6)The mixture shows a significantly lower transition temperature, indicating a higher propensity for β-sheet formation and aggregation.[1]

Experimental Protocols

Dynamic Light Scattering (DLS) for Monitoring Peptide Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent tool for detecting the formation of aggregates over time.

Methodology:

  • Sample Preparation:

    • Prepare your D-lysine containing peptide solution in a buffer of choice. Ensure the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.

    • The peptide concentration should be optimized to give a good signal-to-noise ratio without being so high as to cause immediate aggregation. A typical starting concentration is 0.1-1 mg/mL.

    • Centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates.

  • DLS Measurement:

    • Transfer the supernatant to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration).

    • Acquire data at regular time intervals (e.g., every 5, 10, or 30 minutes) to monitor changes in the hydrodynamic radius (Rh) and polydispersity index (PDI).

  • Data Analysis:

    • An increase in the average Rh over time is indicative of aggregate formation.

    • An increase in the PDI suggests a more heterogeneous sample with a wider range of particle sizes, which is also a sign of aggregation.

    • The appearance of a second, larger population of particles in the size distribution plot is a clear indication of aggregation.

Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their hydrodynamic size, making it a powerful tool for separating and quantifying monomers, dimers, and higher-order aggregates.

Methodology:

  • System Setup:

    • Use an HPLC system equipped with a UV detector.

    • Select an SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates.

  • Mobile Phase Preparation:

    • The mobile phase should be a buffer that maintains the solubility of your peptide and minimizes interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS).

    • The ionic strength of the mobile phase can be adjusted to minimize non-specific interactions.

  • Sample Analysis:

    • Dissolve your D-lysine peptide in the mobile phase.

    • Inject the sample onto the equilibrated SEC column.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Interpretation:

    • Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

    • The area under each peak corresponds to the relative amount of each species. This allows for the quantification of the percentage of monomer, dimer, and higher-order aggregates.

Thioflavin T (ThT) Assay for Detecting Amyloid Fibrils

The ThT assay is a widely used method for detecting the presence of amyloid fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your D-lysine peptide solution at the desired concentration in the appropriate buffer.

  • Assay Procedure:

    • In a 96-well black plate, add your peptide solution to the wells.

    • Add the ThT working solution to each well to a final concentration of ~10-25 µM.

    • Include control wells with buffer and ThT alone (for background fluorescence) and a positive control if available.

    • Incubate the plate at a specific temperature, with or without agitation, to induce aggregation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[9][14]

    • An increase in fluorescence intensity compared to the control indicates the formation of β-sheet rich aggregates.

Visualizations

Logical Workflow for Troubleshooting Peptide Aggregation

G Troubleshooting Workflow for D-Lysine Peptide Aggregation cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Solubility Optimization cluster_3 Aggregation Mitigation cluster_4 Synthesis & Purification Optimization cluster_5 Outcome Problem Peptide Aggregation Observed (Precipitation, Cloudiness, Gelation) Characterize Characterize Aggregates (DLS, SEC, ThT, TEM) Problem->Characterize Solubility Optimize Solubility - Adjust pH away from pI - Use organic co-solvents (DMSO) - Sonication Characterize->Solubility If immediate precipitation Mitigation Mitigate Aggregation - Lower peptide concentration - Optimize temperature - Add excipients (sugars, arginine) - Filter stock solution Characterize->Mitigation If time-dependent aggregation Solubility->Mitigation Still aggregates Success Aggregation Minimized Stable Peptide Solution Solubility->Success Soluble Synthesis Optimize Synthesis/Purification - Use NMP, chaotropic salts - Microwave synthesis - Optimize HPLC mobile phase Mitigation->Synthesis If aggregation persists and is synthesis-related Mitigation->Success Stable Failure Aggregation Persists Re-design Peptide Sequence Mitigation->Failure If all else fails Synthesis->Success Improved yield/purity Synthesis->Failure

Caption: A logical workflow for diagnosing and resolving aggregation issues with D-lysine containing peptides.

Experimental Workflow for Characterizing Peptide Aggregation

G Experimental Workflow for Aggregation Characterization Start Peptide Sample (D-Lysine containing) Dissolution Dissolve in Filtered Buffer (Optimized pH and concentration) Start->Dissolution Initial_Screen Initial Aggregation Screen (Visual Inspection, Turbidity) Dissolution->Initial_Screen DLS Dynamic Light Scattering (DLS) - Monitor Hydrodynamic Radius (Rh) - Monitor Polydispersity Index (PDI) Initial_Screen->DLS If soluble SEC Size Exclusion Chromatography (SEC) - Quantify Monomer vs. Aggregates Initial_Screen->SEC If soluble ThT Thioflavin T (ThT) Assay - Detect β-sheet rich aggregates DLS->ThT SEC->ThT TEM Transmission Electron Microscopy (TEM) - Visualize aggregate morphology ThT->TEM Analysis Data Analysis & Interpretation TEM->Analysis

Caption: A standard experimental workflow for the comprehensive characterization of peptide aggregation.

Signaling Pathway: Inhibition of Amyloid-β Aggregation by a D-Peptide Inhibitor

G Inhibition of Aβ Aggregation by a D-Peptide Inhibitor Abeta_Monomer Aβ Monomer Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Blocked_Oligomerization Non-toxic Off-pathway Aggregates Abeta_Monomer->Blocked_Oligomerization Protofibrils Protofibrils Oligomers->Protofibrils Oligomers->Blocked_Oligomerization Neuronal_Damage Neuronal Damage & Cell Death Oligomers->Neuronal_Damage Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils D_Peptide D-Peptide Inhibitor D_Peptide->Abeta_Monomer Binds to monomer D_Peptide->Oligomers Binds to oligomers D_Peptide->Blocked_Oligomerization

Caption: A simplified diagram illustrating how a D-peptide inhibitor can interfere with the amyloid-β aggregation cascade.

References

Technical Support Center: Boc-D-Lys(Z)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Boc-D-Lys(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a failed this compound coupling reaction?

A failed coupling reaction with this compound can be attributed to several factors, often related to the inherent properties of the amino acid derivative and the conditions of the solid-phase peptide synthesis (SPPS). The most common reasons include:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group create significant steric hindrance. This bulkiness can physically impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin support. This aggregation can block the reactive sites, preventing the incoming this compound from accessing the N-terminus of the growing peptide.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, especially in the context of steric hindrance. Inadequate activation will result in a low yield of the desired peptide bond.

  • Incomplete Deprotection of the N-terminus: If the protecting group of the previous amino acid is not completely removed, the N-terminal amine will not be available for the coupling reaction.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of the reactive sites within the resin beads, leading to a failed or incomplete reaction.

Q2: How can I detect an incomplete this compound coupling reaction?

Incomplete coupling during SPPS is most commonly monitored using a qualitative colorimetric method called the Kaiser test (or ninhydrin test).[3]

  • Positive Kaiser Test (Blue/Purple Color): A positive result indicates the presence of unreacted primary amines on the resin, signifying that the coupling was incomplete.

  • Negative Kaiser Test (Yellow/Colorless): A negative result suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.

For a more quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry to identify the presence of deletion sequences (peptides lacking the intended this compound residue).

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

Standard carbodiimide reagents like DCC or DIC alone are often inefficient for coupling sterically hindered amino acids. More potent activating reagents are generally required. The following classes of reagents are recommended:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective for difficult couplings due to their high reactivity and ability to form highly activated esters.[2][4] HATU is often considered one of the most powerful reagents for such challenging couplings.[4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. They are known for their high coupling efficiency and for suppressing racemization.[5]

The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimide-based coupling methods to enhance efficiency and minimize the risk of racemization.[4]

Q4: Can the Z-protecting group on the lysine side chain cause any side reactions during the coupling step?

The benzyloxycarbonyl (Z) group is generally stable under the standard conditions of peptide coupling.[6] Its primary role is to protect the ε-amino group of lysine from participating in the peptide bond formation. The main concerns with the Z-group are related to its removal (deprotection), which typically requires hydrogenolysis or strong acidic conditions, rather than its reactivity during the coupling step itself. However, ensuring the quality of the this compound starting material is crucial, as any impurities could potentially lead to side reactions.

Q5: What is racemization and how can it be minimized during the coupling of this compound?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of the D,L-epimer. This is a significant concern in peptide synthesis as it can result in biologically inactive or even harmful peptides.[5] While urethane-based protecting groups like Boc and Z are known to suppress racemization, the risk is not entirely eliminated, especially during the activation step.[5]

To minimize racemization:

  • Use coupling reagents known to suppress racemization, such as those that incorporate HOBt or HOAt.[4]

  • Avoid excessive amounts of base and consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).

  • Perform the coupling reaction at a controlled temperature, typically room temperature or below, as elevated temperatures can increase the rate of racemization.[7]

  • Minimize the pre-activation time of the amino acid before adding it to the resin.[7]

Troubleshooting Guide

If you encounter a failed this compound coupling reaction, as indicated by a positive Kaiser test, follow this troubleshooting workflow:

G Troubleshooting Workflow for Failed this compound Coupling start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform a Second Coupling (Double Coupling) start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 negative_kaiser Negative Kaiser Test (Coupling Complete) kaiser_test_2->negative_kaiser Negative positive_kaiser_2 Positive Kaiser Test (Still Incomplete) kaiser_test_2->positive_kaiser_2 Positive proceed Proceed to Next Deprotection Step negative_kaiser->proceed capping Cap Unreacted Amines (e.g., with Acetic Anhydride) positive_kaiser_2->capping optimize Consider Optimizing Protocol: - Increase reagent excess - Use a more potent coupling reagent (e.g., HATU) - Extend reaction time - Add a chaotropic agent (e.g., DMSO) positive_kaiser_2->optimize capping->proceed

Caption: A logical workflow for troubleshooting an incomplete this compound coupling reaction.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentReagent ClassRelative SpeedRacemization RiskKey Considerations
HATU Uronium/AminiumVery FastVery LowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Often the reagent of choice for difficult sequences.[2][4]
HBTU/TBTU Uronium/AminiumFastLow (with HOBt)Very efficient and widely used reagents. Can cause guanidinylation of the N-terminus if used in excess.[4]
PyBOP PhosphoniumFastLowEfficient and rapid reactions. The byproducts are generally considered less hazardous than those of some other phosphonium reagents.[5]
DIC/HOBt CarbodiimideModerateLow to ModerateA classic and cost-effective method. HOBt is essential for suppressing racemization. The diisopropylurea byproduct is soluble in common solvents.[4]

Note: The performance of coupling reagents can be sequence-dependent. The information in this table is based on general principles and literature for sterically hindered amino acids.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Deprotection: Perform the deprotection of the N-terminal Boc group of the preceding amino acid on the resin according to your standard laboratory protocol (e.g., using 50% trifluoroacetic acid (TFA) in DCM).

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF to remove residual acid and byproducts.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HATU (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test (see Protocol 2) to check for the completion of the reaction. A negative (yellow) result indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Kaiser Test (Ninhydrin Test) for Reaction Monitoring

This qualitative test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Washing: Wash the beads with ethanol.

  • Reagent Addition: Add the following reagents:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of pyridine containing 2% of a 0.001 M aqueous KCN solution.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A blue or purple color.

    • Negative Result (Complete Coupling): A yellow or colorless color.

Protocol 3: Capping of Unreacted Amines

If double coupling still results in a positive Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualization of Key Chemical Pathways

G Key Reactions in this compound Coupling cluster_coupling Desired Coupling Reaction cluster_capping Capping of Unreacted Amines This compound This compound Activated Ester Activated Ester This compound->Activated Ester + Coupling Reagent (e.g., HATU) Coupled Peptide Boc-D-Lys(Z)-NH-Peptide-Resin Activated Ester->Coupled Peptide Peptide-Resin-NH2 Peptide-Resin-NH2 (Free N-terminus) Peptide-Resin-NH2->Coupled Peptide Unreacted Amine Peptide-Resin-NH2 (Unreacted) Capped Peptide Ac-NH-Peptide-Resin Unreacted Amine->Capped Peptide + Acetic Anhydride/Base

Caption: A simplified diagram illustrating the desired coupling reaction and the capping of unreacted amines.

References

Avoiding racemization during activation of Boc-D-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing racemization during the activation of Boc-D-Lys(Z)-OH for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with this compound?

A1: Racemization is the conversion of a chiral molecule, in this case, the D-enantiomer of Boc-Lys(Z)-OH, into a mixture that includes its L-enantiomer. In peptide synthesis, the precise stereochemistry of each amino acid is critical for the final peptide's structure and biological activity. The presence of the incorrect L-isomer can lead to a final product with reduced or no biological function, and these diastereomeric impurities can be very difficult to separate during purification.

Q2: What is the primary chemical mechanism leading to racemization during the activation of this compound?

A2: The most common mechanism for racemization during the activation of N-protected amino acids like this compound is the formation of a planar 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton (the hydrogen on the carbon atom to which the amino and carboxyl groups are attached) of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.[1]

Q3: Which factors are most likely to increase the risk of racemization?

A3: Several factors can increase the likelihood of racemization during the coupling of this compound:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can increase the rate of oxazolone formation. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.

  • Type and Concentration of Base: Strong or sterically unhindered bases can readily abstract the α-proton.

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.

  • Solvent Polarity: More polar solvents can sometimes increase the rate of racemization.[2]

  • Prolonged Activation Times: Leaving the amino acid in its activated state for an extended period increases the opportunity for racemization to occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of L-isomer detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive.Solution: Always use carbodiimides in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form active esters that are less prone to racemization. For even lower racemization risk, consider using an onium salt-based reagent like HATU, HBTU, or COMU.[1]
Use of a Strong or Unhindered Base: Bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can promote racemization.Solution: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base.
Elevated Reaction Temperature: Higher temperatures increase the rate of both coupling and racemization.Solution: Perform the coupling reaction at a lower temperature, ideally at 0°C, and allow it to warm to room temperature slowly.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the risk of racemization.Solution: Minimize the pre-activation time to 1-5 minutes. Alternatively, employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine, and additive.
Incomplete coupling reaction. Steric Hindrance: The bulky Boc and Z protecting groups can sometimes hinder the coupling reaction.Solution: 1. Increase the reaction time, while carefully monitoring for racemization. 2. Consider using a more powerful coupling reagent like HATU or COMU. 3. A second coupling (double coupling) may be necessary.
Formation of side products. Reaction of coupling reagent with unprotected side chains or solvent. Solution: 1. Ensure high purity of all reagents and use anhydrous solvents. 2. Carefully control the stoichiometry of the coupling reagents and base to avoid excess that could lead to side reactions.

Quantitative Data on Racemization with Various Coupling Reagents

Coupling Reagent/MethodAdditiveBaseTypical % D-Isomer (Epimerization) in Model PeptidesReference
DIC NoneDIPEA> 5%[1]
DIC HOBtDIPEA0.5 - 2.5%[1]
HBTU HOBtDIPEA1.5 - 5.0%[1]
HATU (internal HOAt)DIPEA0.5 - 2.0%[1]
COMU (internal Oxyma)DIPEA< 1.0%[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for routine couplings where low cost and high stereochemical purity are desired.

  • Resin/Amine Preparation:

    • If using a resin, swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Ensure the N-terminal protecting group of the preceding amino acid is removed and the resin is washed and neutralized.

    • If in solution phase, ensure the amine component is appropriately prepared and dissolved in an anhydrous solvent.

  • Amino Acid and Reagent Preparation:

    • In a separate vessel, dissolve this compound (1.5 equivalents) and OxymaPure (1.5 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C.

  • Coupling Reaction (In-situ Activation):

    • Add the solution from step 2 to the prepared resin or amine solution.

    • Add Diisopropylcarbodiimide (DIC) (1.5 equivalents) to the reaction mixture.

    • Add a hindered base such as N-methylmorpholine (NMM) (3.0 equivalents).

    • Agitate the reaction mixture at 0°C for 30 minutes and then allow it to slowly warm to room temperature and continue to agitate for an additional 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid phase).

    • If the reaction is incomplete, a second coupling may be performed.

    • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol. For solution phase, proceed with the appropriate aqueous workup.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for particularly difficult couplings or when maximal suppression of racemization is critical.

  • Resin/Amine Preparation:

    • Follow the same procedure as in Protocol 1.

  • Amino Acid and Reagent Preparation:

    • In a separate vessel, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • In another vessel, dissolve HATU (1.45 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Add the this compound solution to the prepared resin or amine solution.

    • Add the HATU solution to the reaction mixture.

    • Add a hindered base such as 2,4,6-collidine (3.0 equivalents) to the reaction mixture.

    • Agitate the reaction at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Follow the same procedure as in Protocol 1.

Visualizations

Troubleshooting Workflow for Racemization

G Troubleshooting Workflow for Racemization in this compound Activation start High Racemization Detected coupling_reagent Evaluate Coupling Reagent and Additives start->coupling_reagent base Assess Base Type and Concentration start->base temperature Check Reaction Temperature start->temperature preactivation Review Pre-activation Time start->preactivation reagent_sol1 Use Additives (HOBt, HOAt, Oxyma) with Carbodiimides coupling_reagent->reagent_sol1 Using Carbodiimide? reagent_sol2 Switch to Onium Salt Reagent (HATU, HBTU, COMU) coupling_reagent->reagent_sol2 High Racemization Persists? base_sol Use Weaker/Hindered Base (NMM, Collidine) base->base_sol temp_sol Perform Coupling at 0°C temperature->temp_sol preact_sol Minimize Pre-activation Time or Use In-situ Activation preactivation->preact_sol end Racemization Minimized reagent_sol1->end reagent_sol2->end base_sol->end temp_sol->end preact_sol->end

Caption: A logical workflow for troubleshooting and resolving racemization issues.

Signaling Pathway of Racemization

Caption: The primary pathway for racemization via the oxazolone intermediate.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Capping of Unreacted Amines Following Boc-D-Lys(Z)-OH Coupling

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines after the coupling of Nα-Boc-D-Lysine(Nε-Z)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after the this compound coupling step?

A1: Capping is a critical step in SPPS to ensure the synthesis of the desired peptide sequence with high purity. Even with optimized coupling protocols, a small percentage of the free amines on the resin may remain unreacted. If these unreacted amines are not blocked, they can react with the subsequent amino acid in the next coupling cycle. This leads to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide during purification. Capping acetylates these unreacted amines, rendering them unreactive for subsequent coupling steps.

Q2: How do I know if I need to perform a capping step after coupling this compound?

A2: The most common method to determine the completeness of a coupling reaction is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects the presence of free primary amines on the resin. A positive Kaiser test (indicated by a blue or purple color) signifies that there are unreacted amines and that a capping step is necessary.[2] A negative test (yellow or colorless) suggests that the coupling reaction is complete, and you can proceed to the next deprotection step.

Q3: What are the standard reagents used for capping in Boc-SPPS?

A3: The most common capping solution in Boc-SPPS consists of acetic anhydride as the acetylating agent and a base, such as pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[2][3] A typical formulation is a mixture of acetic anhydride and a base in DMF.

Q4: Can the Z (benzyloxycarbonyl) protecting group on the lysine side chain be affected by the capping procedure?

A4: The Z group is generally stable under the mildly basic conditions of the standard capping procedure with acetic anhydride and DIPEA or pyridine. However, it is crucial to use fresh, high-quality reagents and not to extend the capping time unnecessarily to minimize the risk of any potential side reactions.

Q5: What should I do if the Kaiser test is still positive after the capping step?

A5: If the Kaiser test remains positive after capping, it indicates that the capping reaction was incomplete. In this case, you should wash the resin with DMF and repeat the capping procedure with a freshly prepared capping solution.[3] Ensure adequate mixing and reaction time. Persistent issues may point to problems with the reagents or the resin itself.

Troubleshooting Guide

Problem Possible Cause Solution
Positive Kaiser test after initial this compound coupling Incomplete coupling due to steric hindrance from the Boc and Z protecting groups.Perform a second coupling (double coupling) with a fresh solution of activated this compound before proceeding to capping.[4]
Suboptimal activation of the amino acid.Ensure you are using an efficient coupling reagent suitable for Boc-SPPS, such as DCC/HOBt or HBTU/DIPEA.[5]
Peptide aggregation on the resin.Switch to a more effective solvent for swelling and coupling, such as NMP, or use a combination of solvents.
Kaiser test remains positive after the first capping attempt Incomplete capping reaction.Repeat the capping step with freshly prepared reagents and ensure thorough mixing.
Degradation of capping reagents.Use fresh, high-quality acetic anhydride and base.
Low yield or purity of the final peptide Inefficient capping leading to deletion sequences.Always monitor coupling completion with the Kaiser test and cap when necessary. Ensure the capping reaction goes to completion.
Side reactions during capping.Avoid prolonged exposure to capping reagents. Use the recommended reaction times and reagent concentrations.

Quantitative Data Summary

The following table provides a summary of typical reagent concentrations and reaction times for the capping step in Boc-SPPS. Note that these are general guidelines and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Parameter Reagent/Condition Typical Value Reference
Capping Solution A Acetic Anhydride in DMF10-20% (v/v)[2]
DIPEA in DMF2-5% (v/v)[2]
Capping Solution B Acetic Anhydride/Pyridine3:2 ratio[3]
Reaction Time Capping20-30 minutes[2][3]
Monitoring Test Kaiser Test Heating Time3-5 minutes at 100-110°C[1][2]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is used to detect the presence of free primary amines on the resin after the coupling of this compound.

Reagents:

  • Reagent A: 5% (w/v) ninhydrin in ethanol.[2]

  • Reagent B: 80% (w/v) phenol in ethanol.[2]

  • Reagent C: 2% of a 0.001 M aqueous KCN solution in pyridine.[2]

Procedure:

  • Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.

  • Wash the resin beads with ethanol and discard the solvent.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[2]

  • Heat the test tube at 100-110°C for 3-5 minutes.[1][2]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free amines.

    • Negative Result (Complete Coupling): A yellow or colorless appearance indicates the absence of free amines.

Protocol 2: Capping of Unreacted Amines

This protocol is performed if the Kaiser test indicates incomplete coupling of this compound.

Reagents:

  • Capping Solution: 20% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF. Prepare this solution fresh before each use.

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • After the coupling of this compound and a positive Kaiser test, wash the peptide-resin with DMF (3 times).

  • Add the freshly prepared capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.[2]

  • Drain the capping solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual capping reagents and byproducts.

  • (Optional but recommended) Perform a final Kaiser test to confirm the completion of the capping reaction (should be negative).

  • Proceed with the N-terminal Boc deprotection step for the successfully coupled amino acids.

Visualizations

SPPS_Capping_Workflow start Start: Resin with free amine coupling Couple with This compound start->coupling wash1 Wash with DMF/DCM coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test decision Free amines detected? kaiser_test->decision capping Cap with Acetic Anhydride/Base decision->capping Positive next_cycle Proceed to Boc Deprotection decision->next_cycle Negative wash2 Wash with DMF/DCM capping->wash2 wash2->next_cycle

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Lys(Z)-OH and Fmoc-D-Lys(Boc)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, high-yield target peptides. For the incorporation of D-lysine, a non-canonical amino acid often used to enhance peptide stability against enzymatic degradation, researchers are primarily faced with a choice between two well-established protection strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. This guide provides a comprehensive, data-driven comparison of Boc-D-Lys(Z)-OH, a cornerstone of the classic Boc/Bzl strategy, and Fmoc-D-Lys(Boc)-OH, the standard for the milder Fmoc/tBu approach.

The fundamental distinction between these two lysine derivatives lies in their orthogonal protection schemes, which dictate the chemical environments for Nα-deprotection and, consequently, the overall synthesis workflow, potential side reactions, and compatibility with various peptide sequences.

At a Glance: Key Chemical Differences

This compound is employed in the traditional Boc-SPPS approach. This strategy utilizes an acid-labile Boc group for the temporary protection of the α-amino group. The side-chain ε-amino group is protected by the more robust benzyloxycarbonyl (Z or Cbz) group, which requires a strong acid, such as hydrofluoric acid (HF), or hydrogenolysis for its removal during the final cleavage step. The graduated acid lability between the Nα-Boc group and the side-chain Z group is the foundation of this methodology.[1]

Fmoc-D-Lys(Boc)-OH is the derivative of choice for the widely adopted Fmoc-SPPS strategy. This modern approach employs a base-labile Fmoc group for Nα-protection, which is typically removed with a secondary amine like piperidine. The side-chain ε-amino group is protected by an acid-labile Boc group. This true orthogonality, where the temporary Nα- and permanent side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[2][3]

Performance Comparison: A Quantitative Overview

While direct, head-to-head quantitative data for the synthesis of an identical peptide using this compound versus Fmoc-D-Lys(Boc)-OH is limited in the literature, performance trends can be extrapolated from the well-documented characteristics of each SPPS strategy. The following table summarizes expected performance metrics based on extensive practical application and published studies.

Performance MetricThis compound (Boc-SPPS)Fmoc-D-Lys(Boc)-OH (Fmoc-SPPS)Remarks
Typical Coupling Efficiency >99%>99.5%Fmoc chemistry is widely reported to achieve slightly higher stepwise coupling yields.
Overall Crude Peptide Purity Typically 60-85%Typically 70-90%The milder deprotection steps in Fmoc-SPPS generally lead to fewer side products and higher purity of the crude peptide.[2]
Final Yield GoodGood to ExcellentFor longer peptides, the higher stepwise efficiency of Fmoc-SPPS can result in a significantly better overall yield.
Aggregation Propensity LowerHigherThe protonated N-terminus after TFA deprotection in Boc-SPPS can disrupt interchain hydrogen bonding, reducing aggregation, which is particularly advantageous for hydrophobic sequences.[4]
Side Reaction Potential HigherLowerThe harsh final cleavage with strong acids (e.g., HF) in Boc-SPPS can lead to more side reactions. Fmoc-SPPS is generally cleaner due to milder conditions.
Automation Compatibility More ComplexReadily AutomatedThe use of corrosive and hazardous reagents like TFA and HF in Boc-SPPS makes automation more challenging.

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources.

Logical Workflow for Strategy Selection

The decision between this compound and Fmoc-D-Lys(Boc)-OH is contingent on the specific requirements of the peptide to be synthesized.

G Decision Pathway for Lysine Derivative Selection start Start: Peptide Sequence Analysis hydrophobic Is the sequence long or highly hydrophobic/aggregation-prone? start->hydrophobic acid_sensitive Does the peptide contain acid-sensitive modifications (e.g., phosphorylation, glycosylation)? hydrophobic->acid_sensitive No boc_lys Consider this compound hydrophobic->boc_lys Yes automation Is high-throughput automation a priority? acid_sensitive->automation No fmoc_lys Prefer Fmoc-D-Lys(Boc)-OH acid_sensitive->fmoc_lys Yes automation->boc_lys No, and specialized equipment is available automation->fmoc_lys Yes G Boc-SPPS Workflow for this compound Incorporation cluster_cycle Repetitive Cycle deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 Next Amino Acid neutralization 3. Neutralization (5-10% DIEA in DCM/DMF) wash1->neutralization Next Amino Acid coupling 4. Coupling (this compound, HBTU, DIEA) neutralization->coupling Next Amino Acid wash2 5. Washing (DMF, DCM) coupling->wash2 Next Amino Acid wash2->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (HF or TFMSA) wash2->final_cleavage After Final Cycle start Start: Peptide-Resin start->deprotection purification Purification (RP-HPLC) final_cleavage->purification G Fmoc-SPPS Workflow for Fmoc-D-Lys(Boc)-OH Incorporation cluster_cycle Repetitive Cycle deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 Next Amino Acid coupling 3. Coupling (Fmoc-D-Lys(Boc)-OH, HCTU, DIEA) wash1->coupling Next Amino Acid wash2 4. Washing (DMF, DCM) coupling->wash2 Next Amino Acid wash2->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage After Final Cycle start Start: Peptide-Resin start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

References

Z vs. Boc: A Comparative Guide to Lysine Side Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the ε-amino function of lysine is a critical decision that profoundly impacts the synthetic strategy, yield, and purity of the final product. The two most venerable and widely utilized protecting groups for this purpose are the benzyloxycarbonyl (Z or Cbz) and the tert-butyloxycarbonyl (Boc) groups. This guide provides an objective, data-driven comparison of the Z and Boc protecting groups for the lysine side chain, offering insights into their respective advantages and disadvantages to aid in the rational design of peptide synthesis protocols.

Chemical Stability and Orthogonality: A Tale of Two Labilities

The primary advantage of using the Z group over the Boc group for lysine side-chain protection lies in their orthogonal stability. Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another.[1] This is paramount in the synthesis of complex peptides, where multiple protecting groups are employed to mask various reactive functionalities.

The Boc group is notoriously acid-labile and is readily cleaved by moderate to strong acids such as trifluoroacetic acid (TFA).[] This property is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, where the Nα-Boc group is removed at each cycle of amino acid addition.[3] Conversely, the Z group is stable to the acidic conditions used for Boc deprotection, but is susceptible to cleavage by catalytic hydrogenolysis or strong acids like hydrogen bromide in acetic acid.[4] This difference in lability allows for the selective deprotection of the Nα-Boc group while the ε-Z-protected lysine side chain remains intact.

In the context of the now more commonly used Fmoc/tBu SPPS strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine), both Boc and Z are stable to these conditions. However, the Z group offers an additional layer of orthogonality. While the Boc-protected lysine side chain is cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from the resin using TFA, the Z group remains. This allows for the selective deprotection of the Z-protected lysine on the fully assembled and cleaved peptide, enabling site-specific modifications such as pegylation, glycosylation, or labeling.

Deprotection Conditions: A Trade-off Between Mildness and Convenience

The conditions required for the deprotection of Z and Boc groups are a key consideration in the selection process.

Boc Deprotection: The removal of the Boc group is typically achieved by treatment with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[] While effective, this method can be harsh on sensitive peptides and can lead to side reactions.

Z Deprotection: The Z group is most commonly removed by catalytic hydrogenolysis, which involves the use of a palladium catalyst and a hydrogen source.[5] This method is exceptionally mild and clean, yielding toluene and carbon dioxide as the only by-products. Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be employed, which avoids the need for handling hydrogen gas.[6][7][8]

Side Reactions and Mitigation Strategies

A significant drawback of the Boc group is the generation of a reactive tert-butyl cation during its acid-catalyzed cleavage.[9] This electrophile can attack nucleophilic residues in the peptide, most notably tryptophan and methionine, leading to undesired side products.[9][10] To circumvent this, "scavengers" such as triisopropylsilane (TIS), water, or thioanisole are added to the cleavage cocktail to trap the tert-butyl cation.[][9]

The hydrogenolysis of the Z group is generally a cleaner process with fewer side reactions. However, the palladium catalyst can sometimes be difficult to remove completely from the final product. Furthermore, peptides containing sulfur-containing amino acids like methionine and cysteine can poison the catalyst, reducing the efficiency of the deprotection. In such cases, careful selection of the catalyst and reaction conditions is crucial.

Quantitative Comparison of Deprotection Strategies

ParameterZ-Protected LysineBoc-Protected Lysine
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or Catalytic Transfer HydrogenationAcidolysis (e.g., TFA/DCM)
Typical Yield >95%[5]85-100%[10]
Purity of Crude Product Generally high due to clean by-productsVariable, dependent on scavengers used and peptide sequence
Common Side Reactions Catalyst poisoning by sulfur-containing residuesAlkylation of Trp and Met by tert-butyl cation
Mitigation of Side Reactions Use of specialized catalysts, careful monitoringAddition of scavengers (e.g., TIS, H₂O, EDT)

This data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence, reaction conditions, and analytical methods.

Experimental Protocols

Deprotection of ε-Boc-Lysine via Acidolysis

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Cold diethyl ether

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[11]

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-2 hours.[12]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of TFA and then with DCM. Combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold diethyl ether and dry under vacuum.[12]

Deprotection of ε-Z-Lysine via Catalytic Hydrogenolysis

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)

  • Celite® or other filtration aid

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol in a reaction flask.[5]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).[5]

  • If using hydrogen gas, purge the flask with nitrogen or argon, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • If using a hydrogen donor like ammonium formate, add it to the reaction mixture (typically 2-5 equivalents).[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]

  • Wash the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing the Chemistry

Deprotection Mechanisms

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acidolysis) cluster_z Z Deprotection (Hydrogenolysis) Boc_Lys Lys(Boc) Carbocation tert-Butyl Cation Boc_Lys->Carbocation Carbamic_Acid Carbamic Acid Intermediate Boc_Lys->Carbamic_Acid + H⁺ H_plus H⁺ (TFA) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Lys_NH3 Lys-NH₃⁺ Carbamic_Acid->Lys_NH3 - CO₂ CO2_Boc CO₂ Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Z_Lys Lys(Z) Carbamic_Acid_Z Carbamic Acid Intermediate Z_Lys->Carbamic_Acid_Z + H₂ / Pd/C Toluene Toluene Z_Lys->Toluene H2_PdC H₂ / Pd/C Lys_NH2 Lys-NH₂ Carbamic_Acid_Z->Lys_NH2 - CO₂ CO2_Z CO₂ Experimental_Workflow cluster_boc_workflow Boc Deprotection Workflow cluster_z_workflow Z Deprotection Workflow Boc_Start Start with Boc-protected peptide Boc_Cleavage Treat with TFA/Scavenger Cocktail Boc_Start->Boc_Cleavage Boc_Filter Filter to remove resin Boc_Cleavage->Boc_Filter Boc_Precipitate Precipitate with ether Boc_Filter->Boc_Precipitate Boc_Isolate Isolate deprotected peptide Boc_Precipitate->Boc_Isolate Z_Start Start with Z-protected peptide Z_Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd/C) Z_Start->Z_Hydrogenolysis Z_Filter Filter to remove catalyst Z_Hydrogenolysis->Z_Filter Z_Evaporate Evaporate solvent Z_Filter->Z_Evaporate Z_Isolate Isolate deprotected peptide Z_Evaporate->Z_Isolate

References

Stability Showdown: Boc-D-Lys(2-Cl-Z)-OH vs. Boc-D-Lys(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. The stability of side-chain protecting groups during the iterative steps of synthesis is a critical consideration. This guide provides a detailed comparison of the stability of two commonly used protected lysine derivatives, Boc-D-Lys(2-Cl-Z)-OH and Boc-D-Lys(Z)-OH, supported by established principles of protecting group chemistry and general experimental protocols.

The core difference between these two reagents lies in the side-chain protecting group of the D-lysine: the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group versus the standard benzyloxycarbonyl (Z) group. Both are designed for use in Boc-based SPPS, where the Nα-Boc group is repetitively removed with a mild acid, typically trifluoroacetic acid (TFA), while the side-chain protection remains intact until the final cleavage from the resin with a strong acid.

Enhanced Stability of the 2-Cl-Z Protecting Group

The introduction of a chloro-substituent on the benzyl ring of the Z group significantly impacts its stability. Halogenation of the aromatic nucleus of the benzyloxycarbonyl group results in a more acid-stable protecting group.[1] This increased stability is attributed to the electron-withdrawing inductive effect of the chlorine atom, which destabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage. Consequently, Boc-D-Lys(2-Cl-Z)-OH offers a more robust side-chain protection that is less susceptible to premature cleavage during the repeated TFA treatments required for Boc group removal in the synthesis of long or complex peptides.

Quantitative Data Summary

FeatureBoc-D-Lys(2-Cl-Z)-OHThis compound
Side-Chain Protecting Group 2-Chlorobenzyloxycarbonyl (2-Cl-Z)Benzyloxycarbonyl (Z)
Relative Acid Stability HigherLower
Rationale for Stability Electron-withdrawing chloro group destabilizes the carbocation intermediate formed during acidolysis.More susceptible to acid-catalyzed cleavage compared to the 2-Cl-Z group.
Recommended Use Case Synthesis of long or complex peptides requiring numerous Boc deprotection cycles.Suitable for the synthesis of shorter peptides where premature side-chain deprotection is less of a concern.
Cleavage Conditions Strong acids such as HF, TFMSA, or TMSOTf.[2] Can also be removed by hydrogenolysis.Strong acids such as neat HF or HBr in acetic acid.[1] Also removable by hydrogenolysis.

Experimental Protocols

The following are generalized experimental protocols for the use of these protected amino acids in Boc-SPPS and the final cleavage step.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.

  • Resin Swelling: The appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) is swollen in dichloromethane (DCM).

  • Boc Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed by treatment with 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

  • Washing: The resin is thoroughly washed with DCM and then a neutralization solvent (e.g., isopropanol).

  • Neutralization: The N-terminal ammonium salt is neutralized to the free amine using a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: The resin is washed with DCM to remove excess base.

  • Coupling: The next Boc-protected amino acid (e.g., Boc-D-Lys(2-Cl-Z)-OH or this compound) is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and coupled to the N-terminus of the resin-bound peptide.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: The cycle (steps 2-7) is repeated until the desired peptide sequence is assembled.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups.

  • Resin Preparation: The dried peptide-resin is placed in a reaction vessel suitable for strong acids.

  • Cleavage Cocktail Preparation: A cleavage cocktail is prepared. For peptides containing sensitive residues, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

  • Cleavage Reaction: The cleavage cocktail is added to the peptide-resin and the mixture is gently agitated for 1-3 hours at room temperature.

  • Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.

  • Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow.

Boc_SPPS_Workflow start Start: Swollen Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Activator) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_end Repeat Cycle or Proceed to Cleavage wash3->cycle_end cycle_end->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (e.g., HF or Reagent K) cycle_end->final_cleavage Final Step end Purified Peptide final_cleavage->end

Caption: Boc-SPPS Workflow.

Conclusion

References

L- vs. D-Lysine Peptides: A Comparative Guide to HPLC Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the chromatographic behavior of peptide stereoisomers is critical for purification, quality control, and analysis. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) retention times of peptides containing L-lysine versus those containing D-lysine, supported by experimental data.

The incorporation of a D-amino acid in place of its natural L-enantiomer in a peptide sequence creates a diastereomer. While chemically similar, these diastereomers can exhibit different three-dimensional structures. This structural divergence can influence their interaction with the stationary phase in reversed-phase HPLC (RP-HPLC), often leading to differences in retention times and enabling their separation even on achiral columns like C8 or C18.[1] However, the extent of this separation is highly dependent on the peptide's sequence and conformation.

The Impact of Lysine Stereochemistry on HPLC Retention Time

A key study systematically investigated the effect of substituting each of the 20 proteinogenic amino acids, in both their L- and D-forms, at the N-terminus of a model decapeptide (Ac-X-G-A-K-G-A-G-V-G-L-amide).[2] The results demonstrated that for many amino acid pairs, a noticeable difference in retention time was observed between the L- and D-containing peptides.

Surprisingly, when lysine was the substituted residue (X = Lys), the L- and D-lysine containing peptides exhibited identical retention times under the experimental conditions.[2] This suggests that in this particular peptide sequence, where the lysine residue is adjacent to a glycine, the change in stereochemistry at the alpha-carbon of lysine does not significantly alter the overall hydrophobicity or the nature of the interaction with the C18 stationary phase.

This finding underscores a crucial principle in the chromatography of peptide diastereomers: the "nearest-neighbor" effect. The nature of the amino acid adjacent to the stereoisomeric center can greatly influence whether a separation is achieved. For instance, in the same study, when the substituted amino acid was adjacent to a bulky residue like leucine, significant separation between the L- and D-diastereomers was observed.[2] The lack of a bulky neighbor for the lysine residue in the model peptide likely allows for free rotation around the peptide bond, minimizing the structural differences between the L- and D-lysine containing peptides from a chromatographic perspective.

Quantitative Data Summary

The following table summarizes the quantitative data for the retention times of the L- and D-lysine containing model peptides as determined by RP-HPLC.

Peptide SequenceRetention Time (minutes)Retention Time Difference (D-L) (minutes)
Ac-L-Lys -G-A-K-G-A-G-V-G-L-amide28.20.0
Ac-D-Lys -G-A-K-G-A-G-V-G-L-amide28.2

Table 1: Comparison of RP-HPLC retention times for L- and D-lysine containing diastereomeric peptides. Data sourced from Kovacs et al.[2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.[2]

Peptide Synthesis: The model peptides (Ac-X-G-A-K-G-A-G-V-G-L-amide, where X = L-Lys or D-Lys) were synthesized using standard solid-phase peptide synthesis protocols.

HPLC System and Column:

  • HPLC System: A system capable of generating reproducible gradients.

  • Column: Kromasil C18

Mobile Phases:

  • Mobile Phase A: 20 mM H₃PO₄ in water

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

  • Gradient: A linear gradient of acetonitrile at a rate of 0.25% per minute, starting from 2% acetonitrile.

  • Detection: UV absorbance at a suitable wavelength for peptides (e.g., 214 nm or 280 nm).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative HPLC analysis of L- and D-lysine containing peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis (L-Lys and D-Lys variants) dissolution Dissolution in Mobile Phase A peptide_synthesis->dissolution injection Inject Sample dissolution->injection separation RP-HPLC Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram retention_time Determine Retention Time chromatogram->retention_time comparison Compare Retention Times (L-Lys vs. D-Lys) retention_time->comparison

Caption: Workflow for HPLC comparison of L- and D-lysine peptides.

Logical Relationship of Factors Influencing Separation

The separation of peptide diastereomers is governed by a hierarchy of factors. The following diagram illustrates these relationships.

Separation_Factors Peptide_Properties Peptide Properties Stereochemistry Stereochemistry (L vs. D) Peptide_Properties->Stereochemistry Sequence Amino Acid Sequence (Nearest-Neighbor) Peptide_Properties->Sequence Conformation Secondary Structure Peptide_Properties->Conformation Stereochemistry->Conformation Sequence->Conformation Retention_Time Retention Time Conformation->Retention_Time HPLC_Conditions HPLC Conditions Stationary_Phase Stationary Phase (e.g., C18) HPLC_Conditions->Stationary_Phase Mobile_Phase Mobile Phase (Composition, pH) HPLC_Conditions->Mobile_Phase Temperature Temperature HPLC_Conditions->Temperature Stationary_Phase->Retention_Time Mobile_Phase->Retention_Time Temperature->Retention_Time

Caption: Factors influencing HPLC retention time of peptide diastereomers.

References

A Comparative Guide to Alternative Protecting Groups for D-Lysine Side Chain in Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the selection of an appropriate protecting group for the ε-amino function of D-lysine is critical. This decision directly impacts coupling efficiency, the potential for side reactions, and the overall yield and purity of the final peptide. While the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely used standard, a variety of alternative protecting groups offer distinct advantages in terms of stability, cleavage conditions, and orthogonality, enabling more complex synthetic strategies.

This guide provides an objective comparison of common and alternative protecting groups for the D-lysine side chain within the Boc-SPPS framework. It includes a summary of their performance characteristics, detailed experimental protocols for their use, and logical workflows to aid in their selection.

Performance Comparison of D-Lysine Side-Chain Protecting Groups

The choice of a side-chain protecting group in Boc chemistry is governed by its stability to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc removal, and the conditions required for its eventual cleavage. The ideal group is completely stable during synthesis and is removed cleanly during the final cleavage step, typically with strong acids like hydrofluoric acid (HF), or under specific, orthogonal conditions.

Protecting GroupAbbreviationStructureStability (Boc-SPPS Conditions)Deprotection ConditionsKey Advantages & Disadvantages
2-Chlorobenzyloxycarbonyl 2-Cl-ZHigh stability to TFA.[1]HF, TFMSOTf, HBr/AcOH (simultaneous with resin cleavage).[1][2] Can also be removed by hydrogenolysis.[2]Adv: Robust, reliable, widely used standard.[1] Disadv: Requires very strong acids for removal; not orthogonal.
Benzyloxycarbonyl ZGood stability to TFA, but slightly more acid-labile than 2-Cl-Z.HF, HBr/AcOH, Na/liquid NH₃, Hydrogenolysis.[3]Adv: Well-established protecting group. Disadv: Less stable than 2-Cl-Z to repeated TFA exposure.
9-Fluorenylmethyloxycarbonyl FmocStable to acidic conditions used for Nα-Boc removal.[1]20% Piperidine in DMF.Adv: Provides true orthogonality, allowing for selective deprotection on-resin for cyclization or branching.[1] Disadv: Requires a separate deprotection step.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeStable to both acidic (TFA) and basic (piperidine) conditions.2% Hydrazine in DMF.[4]Adv: Orthogonal to both Boc and Fmoc chemistry. Ideal for on-resin modifications.[5] Disadv: Can be prone to migration in some sequences.[4]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl ivDdeStable to both acidic (TFA) and basic (piperidine) conditions.[6]2-10% Hydrazine in DMF.[6]Adv: More sterically hindered and less prone to migration than Dde.[4] Disadv: Can be more difficult to remove than Dde, sometimes requiring higher hydrazine concentrations.
Allyloxycarbonyl AllocStable to both acidic and basic conditions.[5][7]Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[5]Adv: Orthogonal to most other protecting groups. Removal conditions are very mild. Disadv: Requires use of a palladium catalyst which must be thoroughly removed.

Logical Workflow for Selecting a D-Lysine Protecting Group

The selection of a suitable protecting group is a critical step in the planning of a peptide synthesis. The following diagram illustrates a decision-making workflow based on the desired synthetic outcome.

G Decision Workflow for D-Lysine Side-Chain Protection in Boc-SPPS start Start: Define Synthetic Goal q1 Is on-resin side-chain modification, branching, or cyclization required? start->q1 pg_orthogonal Choose an Orthogonal Protecting Group (e.g., Fmoc, Dde, ivDde, Alloc) q1->pg_orthogonal Yes pg_standard Standard Linear Peptide Synthesis q1->pg_standard No end Proceed with Synthesis pg_orthogonal->end q2 Is maximum acid stability required? pg_standard->q2 pg_2clz Use the standard Boc-D-Lys(2-Cl-Z)-OH q2->pg_2clz Yes pg_z Boc-D-Lys(Z)-OH is a viable alternative q2->pg_z No pg_2clz->end pg_z->end

Caption: Decision workflow for D-Lysine side-chain protection.

Experimental Protocols

Detailed and reliable protocols are essential for the successful application and removal of protecting groups. Below are representative procedures for the deprotection of several key D-lysine side-chain protecting groups used in Boc-SPPS.

Protocol 1: Removal of the 2-Cl-Z Group via Hydrogenolysis

This protocol is suitable for peptides that have been cleaved from the resin and do not contain other reducible groups.

Materials:

  • Peptide with 2-Cl-Z protected lysine

  • 10% Formic acid in Methanol (MeOH)

  • Palladium catalyst (5% Pd on carbon)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., syringe filter or Büchner funnel)

Procedure:

  • Dissolve the peptide in a 10% solution of formic acid in methanol.[2]

  • Add an equal mass of 5% Pd on carbon catalyst relative to the mass of the peptide.[2]

  • Gently warm the mixture until gas evolution is observed, then maintain stirring at room temperature.[2]

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) until deprotection is complete.[2]

  • Once complete, filter the mixture to remove the palladium catalyst.[2]

  • Evaporate the solvent in vacuo to obtain the deprotected peptide.[2]

Protocol 2: On-Resin Removal of the ivDde Group

This protocol allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling subsequent modification.

Materials:

  • Peptidyl-resin with Nα-Boc and Lys(ivDde)

  • 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin) for 3 minutes at room temperature.[4]

  • Filter the resin to remove the deprotection solution.

  • Repeat the hydrazine treatment two more times.[4]

  • Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the deprotection byproducts.[4]

  • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Protocol 3: On-Resin Removal of the Fmoc Group

This protocol is used for the orthogonal deprotection of a lysine side chain protected with Fmoc in the context of a Boc-SPPS strategy.

Materials:

  • Peptidyl-resin with Nα-Boc and Lys(Fmoc)

  • 20% Piperidine in DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Filter the resin to remove the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal.

  • Wash the resin thoroughly with DMF to remove all residual piperidine.

  • The resin-bound peptide with a free ε-amino group on the lysine residue is now ready for further reactions.

Orthogonal Protection Strategy Workflow

The use of orthogonal protecting groups is a powerful strategy in peptide chemistry. The diagram below illustrates the workflow for synthesizing a branched peptide on-resin using a combination of Boc for the N-terminus and Fmoc for the D-lysine side chain.

G Workflow for a Branched Peptide using Orthogonal Protection A 1. Start with Resin B 2. Couple Boc-D-Lys(Fmoc)-OH A->B C 3. Deprotect Nα-Boc with TFA B->C D 4. Elongate Main Peptide Chain (Repeat Boc-SPPS Cycles) C->D E 5. Selectively Deprotect Side-Chain ε-Amino Fmoc with Piperidine D->E F 6. Couple Second Peptide Chain to Lysine Side Chain E->F G 7. Final Deprotection (Nα-Boc) and Cleavage from Resin with HF/TFMSOTf F->G H 8. Purify Branched Peptide G->H

Caption: Orthogonal synthesis of a branched peptide.

By understanding the unique characteristics of each protecting group and employing them within a well-planned synthetic strategy, researchers can successfully synthesize complex D-lysine-containing peptides to advance their scientific and therapeutic objectives.

References

A Comparative Guide to the Orthogonality of Boc and Z Protecting Groups in Peptide Synthesis and Final Resin Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex peptide structures. The principle of orthogonality—the selective removal of one protecting group in the presence of others under distinct chemical conditions—is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two fundamental amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz), focusing on their orthogonality with each other and in the context of final resin cleavage conditions. The information is supported by experimental data and detailed protocols to inform the rational design of peptide synthesis strategies.

The Principle of Orthogonality: Boc vs. Z

The Boc and Z protecting groups form the basis of two distinct, yet sometimes overlapping, strategies in peptide synthesis. True orthogonality exists when one group can be removed without affecting the other. The Boc/Bzl (a common side-chain protection used with Boc) strategy is often termed "quasi-orthogonal" because both Boc and benzyl-type groups are acid-labile, relying on a gradient of acid strength for selective removal.[1][2][3] In contrast, the combination of the acid-labile Boc group and the hydrogenolysis-labile Z group represents a truly orthogonal pair.[4][5][6]

Quantitative Performance Comparison

The choice between Boc and Z protecting groups influences not only the deprotection strategy during chain elongation but also the final cleavage from the solid support. The following tables summarize the key characteristics and cleavage conditions for these two protecting groups.

ParameterBoc (tert-Butyloxycarbonyl)Z (Benzyloxycarbonyl)
Chemical Nature CarbamateCarbamate
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)[7]Benzyl chloroformate (Cbz-Cl)[5][8]
Standard Deprotection Acidolysis (e.g., 50% TFA in DCM)[1][9][10]Catalytic Hydrogenolysis (H₂/Pd-C)[4][5][8]
Orthogonality to Z Yes (Z is stable to TFA)[4][5][6]Yes (Boc is stable to hydrogenolysis)[6]
Key Side Reactions Formation of tert-butyl cations leading to alkylation of sensitive residues (Trp, Met, Cys)[1]Incomplete cleavage, catalyst poisoning by sulfur-containing residues
Cleavage ConditionBoc GroupZ GroupFinal Resin Cleavage (Boc/Bzl Strategy)
Reagent 50% TFA in DCMH₂/Pd-CAnhydrous HF, TFMSA, TMSOTf
Typical Time 15-30 minutes[11]1-16 hours[9]30-120 minutes[12]
Scavengers Dithioethane (DTE), Triisopropylsilane (TIS)[1]Not typically requiredAnisole, p-cresol, thioanisole, ethanedithiol (EDT)[13]
Compatibility Not compatible with acid-labile side-chain protecting groupsCompatible with most other protecting groupsCleaves most benzyl-based side-chain protecting groups

Experimental Protocols

Detailed methodologies for the deprotection of Boc and Z groups, as well as for the final cleavage of the peptide from the resin in a Boc-based strategy, are provided below.

Protocol 1: Nα-Boc Deprotection in SPPS

This protocol describes the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain during solid-phase peptide synthesis.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dithioethane (DTE) (if Cys, Met, or Trp are present)

  • DCM for washing

  • Isopropyl alcohol (IPA) for washing

  • Reaction vessel for SPPS with filtration capabilities

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 50% TFA in DCM. If the peptide contains Cys, Met, or Trp, add 0.5% DTE as a scavenger.[9]

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate for 5 minutes for a pre-wash.[9]

  • Drain the solution and add a fresh portion of the deprotection solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[9]

  • Filter the resin and wash thoroughly with DCM (3-5 times) to remove the TFA.

  • Wash the resin with IPA (2 times) to help remove residual TFA.[11]

  • Proceed with the neutralization step before the next coupling cycle.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of a Z (Cbz) protecting group from an amine via catalytic hydrogenolysis.

Materials:

  • Z-protected peptide or amino acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the Z-protected compound in methanol (approximately 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).

  • Secure the flask to a hydrogenation apparatus or fit it with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction time can vary from 1 to 16 hours.[9]

  • Upon completion, carefully purge the system with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 3: Final Peptide Cleavage from Merrifield Resin using Anhydrous HF

This protocol describes the final cleavage of the peptide from Merrifield resin and the simultaneous removal of benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and handling procedures.

Materials:

  • Peptide-resin (e.g., on Merrifield resin)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger mixture (e.g., p-cresol, anisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Collection vessel

Procedure:

  • Place the dry peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger mixture. For a typical cleavage, a mixture of p-cresol and anisole is used.

  • Cool the reaction vessel in a dry ice/alcohol bath.

  • Carefully distill the anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Allow the reaction mixture to stir at 0°C for 1-2 hours.

  • After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the residue in the reaction vessel.

  • Transfer the slurry to a centrifuge tube, and wash the resin with additional cold ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Orthogonality_Workflow cluster_Boc Boc Strategy cluster_Z Z Strategy cluster_FinalCleavage Final Cleavage (Boc/Bzl Strategy) Boc_N Nα-Boc Protected Peptide Boc_Deprotection Deprotection Boc_N->Boc_Deprotection 50% TFA/DCM Free_Amine Free N-terminus Boc_Deprotection->Free_Amine Z_N Nα-Z Protected Peptide Z_Deprotection Deprotection Z_N->Z_Deprotection H₂/Pd-C Free_Amine2 Free N-terminus Z_Deprotection->Free_Amine2 Peptide_Resin Peptide on Resin (Bzl side-chain protection) Cleavage Cleavage Peptide_Resin->Cleavage Anhydrous HF + Scavengers Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Orthogonal deprotection and final cleavage workflows.

Logical_Relationship Protecting_Group Protecting Group Choice Boc Boc (Nα-protection) Protecting_Group->Boc Z Z (Side-chain or Nα-protection) Protecting_Group->Z Bzl Bzl-type (Side-chain protection) Protecting_Group->Bzl Deprotection_Method Deprotection Method Boc->Deprotection_Method requires TFA Moderate Acid (TFA) Boc->TFA Z->Deprotection_Method requires Hydrogenolysis Catalytic Hydrogenolysis Z->Hydrogenolysis Bzl->Deprotection_Method requires Strong_Acid Strong Acid (HF, TFMSA) Bzl->Strong_Acid Deprotection_Method->TFA e.g. Deprotection_Method->Hydrogenolysis e.g. Deprotection_Method->Strong_Acid e.g.

Caption: Logical relationship between protecting groups and deprotection methods.

References

A Researcher's Guide to Coupling Reagents for Boc-D-Lys(Z)-OH: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of peptide bonds is paramount. The choice of coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing reaction yield, product purity, and the degree of side reactions. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a frequently utilized building block in the synthesis of peptides and peptidomimetics.

The selection of an appropriate coupling reagent involves a trade-off between reactivity, the potential for side reactions like racemization, and cost. This guide will delve into the performance of several classes of coupling reagents, supported by data from scientific literature and technical documentation.

Performance Comparison of Coupling Reagents

The following table summarizes the performance characteristics of various coupling reagents commonly employed in peptide synthesis. While specific quantitative data for this compound is not always available in a comparative format, the presented data is based on established performance with Boc-protected amino acids and provides a strong indication of their expected efficacy.

Coupling Reagent ClassCoupling ReagentRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
Carbodiimides DCC, DICModerateGoodHigh (without additives)Inexpensive and effective, but the formation of insoluble dicyclohexylurea (DCU) with DCC can be problematic in SPPS.[1][2] DIC is preferred for SPPS as its urea byproduct is more soluble.[1][3] Racemization is a significant concern unless an additive like HOBt or OxymaPure is used.[1][3][4]
EDCModerateGoodHigh (without additives)Water-soluble carbodiimide, making it and its urea byproduct easy to remove by aqueous extraction, which is advantageous in solution-phase synthesis.[1][5]
Phosphonium Salts BOPFastHighLowOne of the first-generation phosphonium reagents, it minimizes asparagine and glutamine dehydration.[1] However, it produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][6]
PyBOPFastHighLowA safer alternative to BOP that avoids the formation of HMPA.[6][7] It is a very efficient reagent with minimal racemization when used with HOBt.[1]
Uronium/Aminium Salts HBTU, TBTUFastHighLow (with HOBt)Highly efficient and popular reagents with reaction times as short as six minutes.[1] Racemization can be reduced to insignificant levels with the addition of HOBt.[1] Can cause guanidinylation of the N-terminus if used in excess.[8]
HATUVery FastVery HighLowGenerally considered more reactive and efficient than HBTU, especially for sterically hindered couplings.[1] The formation of the OAt-active ester leads to faster reactions with less epimerization.[1]
COMUVery FastVery HighLowA highly efficient coupling reagent with performance comparable to HATU.[1][9] It is considered safer as it incorporates OxymaPure instead of the potentially explosive HOBt or HOAt and has better solubility.[1][9]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high coupling efficiency and purity. Below are general methodologies for the use of different classes of coupling reagents in solid-phase peptide synthesis.

General Workflow for Peptide Coupling

The following diagram illustrates a typical workflow for a single coupling step in solid-phase peptide synthesis.

G Resin Resin with N-terminal amine Swell Swell Resin in DMF Resin->Swell Deprotection N-terminal Deprotection (e.g., TFA for Boc) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Preactivation Pre-activation of This compound with Coupling Reagent and Base Preactivation->Coupling Wash2 Wash with DMF Coupling->Wash2 Completion_Test Monitor Reaction Completion (e.g., Kaiser Test) Wash2->Completion_Test Next_Cycle Proceed to Next Cycle or Final Cleavage Completion_Test->Next_Cycle

Caption: General experimental workflow for a peptide coupling reaction on solid support.

Protocol 1: Coupling using Carbodiimides (DIC/HOBt)

This protocol is a cost-effective method, with the inclusion of HOBt to suppress racemization.

  • Resin Swelling and Deprotection: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes. If the N-terminus is Boc-protected, perform deprotection using an appropriate reagent such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

  • Washing: Thoroughly wash the resin with DMF to remove deprotection reagents and byproducts.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

  • Activation: Add diisopropylcarbodiimide (DIC) (2-3 equivalents) to the amino acid solution and allow for a brief pre-activation period of 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: Coupling using Uronium/Aminium Salts (HATU/DIPEA)

This protocol is recommended for achieving high coupling efficiency and speed, particularly for difficult sequences.

  • Resin Swelling and Deprotection: Follow step 1 from Protocol 1.

  • Washing: Follow step 2 from Protocol 1.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[10]

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (4 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[5][10]

  • Coupling: Immediately add the pre-activated solution to the resin. Agitate the mixture at room temperature. Reaction times are typically short, ranging from 15 to 60 minutes.

  • Monitoring and Washing: Follow step 6 from Protocol 1.

Logical Relationship in Performance Comparison

The choice of a coupling reagent is a multi-faceted decision that requires balancing several key performance indicators.

G Coupling_Reagent Choice of Coupling Reagent for this compound Reactivity Reactivity / Speed Coupling_Reagent->Reactivity Purity Product Purity / Yield Coupling_Reagent->Purity Racemization Risk of Racemization Coupling_Reagent->Racemization Side_Reactions Other Side Reactions (e.g., Guanidinylation) Coupling_Reagent->Side_Reactions Cost Cost Coupling_Reagent->Cost Optimal_Outcome Optimal Synthesis Outcome Reactivity->Optimal_Outcome Purity->Optimal_Outcome Racemization->Optimal_Outcome Side_Reactions->Optimal_Outcome Cost->Optimal_Outcome

Caption: Factors influencing the selection of a coupling reagent for optimal peptide synthesis.

Conclusion

The selection of an appropriate coupling reagent for the incorporation of this compound is a critical step in peptide synthesis. For routine couplings where cost is a major consideration, carbodiimides such as DIC in the presence of an additive like HOBt can be effective. However, for challenging couplings, sterically hindered sequences, or when the highest purity and speed are required, uronium/aminium salt-based reagents like HATU and COMU are generally superior. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence. By carefully considering the factors outlined in this guide, researchers can make an informed decision to achieve their desired synthesis outcomes.

References

A Cost-Benefit Analysis of Boc vs. Fmoc Strategies for D-Lysine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the overall efficiency, purity, and cost of synthesizing peptides containing non-proteinogenic amino acids like D-lysine. The two most established methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of these strategies for the incorporation of D-lysine, supported by illustrative experimental data, detailed protocols, and workflow visualizations to aid in making an informed decision for your specific research and development needs.

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, typically with piperidine.[][2] This core distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups, cleavage reagents, and potential side reactions.[][2]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters to consider when choosing between the Boc and Fmoc strategies for the synthesis of a peptide containing D-lysine.

Table 1: Cost Comparison of Protected D-Lysine Derivatives
DerivativeSupplier ExamplePrice (USD/25g)Cost per Gram (USD)
Boc-D-Lys(2-Cl-Z)-OHMilliporeSigma$561.39$22.46
Fmoc-D-Lys(Boc)-OHMilliporeSigma$178.50$7.14

Note: Prices are based on publicly available data from suppliers in late 2025 and are subject to change. This comparison is for illustrative purposes and may vary between suppliers.

Table 2: Illustrative Performance Comparison for a D-Amino Acid-Containing Pentapeptide
ParameterBoc StrategyFmoc StrategyKey Considerations
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[3]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[3]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to a better recovery of the final product.[3]
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.[3]
Typical Synthesis Time per Cycle 60-90 minutes30-60 minutesFmoc deprotection is generally faster than Boc deprotection and neutralization steps.

Note: This data is illustrative and based on the synthesis of a model pentapeptide containing a modified D-tyrosine.[3] Actual results will vary depending on the specific peptide sequence, length, and synthesis conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific peptide sequences.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a D-Lysine Containing Peptide

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Boc strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., PAM resin for a C-terminal acid) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain and treat with 50% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4]

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH (3 equivalents) and an activating agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DCM (3x) and DMF (3x).

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Transfer the resin to a specialized apparatus for hydrofluoric acid (HF) cleavage.

  • Add a scavenger cocktail (e.g., p-cresol) and liquid HF at 0°C for 1-2 hours.

  • Evaporate the HF.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a D-Lysine Containing Peptide

This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and treat with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[5]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents) and an activating agent like HCTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x).

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purify the crude peptide by RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the core workflows and logical relationships in Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 4. Couple Amino Acid (Boc-AA-OH, HBTU, DIEA) Neutralize->Couple Wash Wash (DCM/DMF) Couple->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotect Next Cycle Cleave Final Cleavage (HF, Scavengers) Repeat->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Couple Amino Acid (Fmoc-AA-OH, HCTU, DIEA) Deprotect->Couple Wash Wash (DMF) Couple->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotect Next Cycle Cleave Final Cleavage (TFA/TIS/H2O) Repeat->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Decision_Pathway Start Peptide Synthesis Project with D-Lysine Cost Primary Concern: Initial Reagent Cost? Start->Cost Purity Primary Concern: Crude Purity & Yield? Cost->Purity No Boc Consider Boc Strategy Cost->Boc Yes Automation Amenable to Automation? Purity->Automation No Fmoc Consider Fmoc Strategy Purity->Fmoc Yes Automation->Boc No Automation->Fmoc Yes

Caption: Decision pathway for selecting between Boc and Fmoc strategies.

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of peptides containing D-lysine is a multifaceted decision that requires careful consideration of various factors.

The Boc strategy may be advantageous in terms of the lower initial cost of the protected D-lysine derivative and some solvents.[6] It can also be beneficial for the synthesis of hydrophobic peptides or sequences prone to aggregation.[7] However, this method involves harsher deprotection conditions with strong acids like TFA for each cycle and highly corrosive HF for final cleavage, which can lead to side reactions and lower crude purity.[2][6]

The Fmoc strategy , while having a higher upfront cost for the protected amino acid, often proves to be more cost-effective in the long run.[] This is due to its milder, base-labile deprotection conditions, which generally result in higher coupling efficiencies, greater crude peptide purity, and fewer side reactions.[3][] The orthogonality of the Fmoc group with acid-labile side-chain protecting groups provides greater flexibility, and the milder conditions make it highly amenable to automated synthesis.[2][9]

For the synthesis of complex, high-purity peptides, especially those intended for therapeutic applications, the Fmoc strategy is often the preferred method. However, for shorter, simpler peptides where initial cost is a primary driver, the Boc strategy remains a viable option. Ultimately, the optimal choice will depend on the specific requirements of the peptide, the available resources, and the desired scale of the synthesis.

References

Safety Operating Guide

Navigating the Disposal of Boc-D-Lys(Z)-OH: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of laboratory chemicals is paramount to ensuring a safe and compliant working environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boc-D-Lys(Z)-OH (Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine), a common reagent in peptide synthesis. Adherence to these procedures is essential for minimizing environmental impact and safeguarding laboratory personnel.

While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to handle it with the care afforded to all laboratory chemicals.[1][2] Some sources indicate that it may cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.

Disposal Protocol for this compound

The disposal of this compound should align with standard laboratory practices for non-hazardous solid chemical waste. The primary directive is to adhere to all federal, state, and local environmental regulations.[4]

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix it with other waste streams such as solvents, sharps, or biohazardous materials.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into direct contact with this compound should also be disposed of as solid chemical waste.

Step 2: Containerization

  • Place the solid this compound and any contaminated materials into a clearly labeled, sealed, and appropriate waste container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The label should clearly state "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Accidental Spills

In the event of a small spill:

  • Ensure Proper Ventilation: If working in an area with powdered material, ensure adequate ventilation to avoid inhalation of dust.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Carefully sweep up the spilled solid and place it into the designated waste container.[4] Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, following your institution's protocols.

Step 4: Final Disposal

  • Arrange for the disposal of the waste container through your institution's EHS-approved chemical waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data

While specific disposal-related quantitative data is subject to local regulations, the following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC19H28N2O6[3][5]
Molecular Weight380.4 g/mol [3][5]
FormPowder or crystals
Storage Temperature−20°C to 8°C

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Ensure Ventilation 2. Contain Spill 3. Sweep Up Solid 4. Decontaminate Area is_spill->spill_cleanup Yes waste_collection Collect as Solid Chemical Waste is_spill->waste_collection No (Unused/Expired) containerize Place in a Labeled, Sealed Container spill_cleanup->containerize waste_collection->containerize ehs_disposal Dispose via Institutional EHS Program containerize->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Lys(Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Lys(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.